Ethyl acetate-1,2-13C2
Description
Properties
IUPAC Name |
ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-NDLBAUGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480448 | |
| Record name | Ethyl acetate-1,2-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84508-45-2 | |
| Record name | Ethyl acetate-1,2-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetate-1,2-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of Ethyl acetate-1,2-13C2?
The following technical guide is structured to serve as a definitive reference for researchers utilizing Ethyl Acetate-1,2-13C2 in quantitative analysis, metabolic tracking, and structural elucidation.
Physical Properties, Spectroscopic Signatures, and Bioanalytical Applications
Executive Summary
Ethyl acetate-1,2-13C2 (CAS: 84508-45-2) is a stable isotope-labeled isotopologue of ethyl acetate where the acetate moiety (carbonyl and methyl carbons) is enriched with Carbon-13 (>99 atom %).[1][2][3] Unlike its non-labeled counterpart, this compound serves as a critical probe in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) due to its distinct mass shift (+2 Da) and unique spin-spin coupling patterns.
This guide delineates the physicochemical deviations caused by isotopic substitution, details the specific spectroscopic fingerprints required for validation, and outlines rigorous protocols for its application in metabolic flux analysis (MFA).
Chemical Identity & Physical Properties[1][2][4][5][6][7][8]
Isotopic Substitution Logic
The labeling occurs exclusively on the acetyl group. This strategic placement ensures that upon hydrolysis (e.g., by esterases), the labeled acetate unit is released intact, making it an ideal tracer for acetyl-CoA pathways.
-
Structure:
-
Label Position: C1 (Carbonyl) and C2 (Methyl) of the acetate group.
Comparative Physical Data
While chemical reactivity remains identical to the unlabeled isotopologue (following the Born-Oppenheimer approximation), physical properties involving mass and density exhibit measurable shifts essential for gravimetric precision.
| Property | Unlabeled Ethyl Acetate | Ethyl Acetate-1,2-13C2 | Impact on Protocol |
| Molecular Formula | Mass spectrometry target ion selection | ||
| Molecular Weight | 88.11 g/mol | 90.09 g/mol | Stoichiometric calculations must use 90.09 |
| Density (25°C) | 0.902 g/mL | 0.922 g/mL | Volumetric dosing requires density correction |
| Boiling Point | 77.1 °C | 76-77 °C | Negligible change; standard distillation applies |
| Flash Point | -4 °C | -4 °C | Identical safety profile (Flammable Class 3) |
| Solubility (Water) | 8.3 g/100mL | ~8.3 g/100mL | Standard extraction protocols apply |
Critical Note on Density: The density increase of ~2.2% is significant. When preparing molar stock solutions by volume, failure to account for this density shift will result in a systematic concentration error of 2%. Always weigh the standard; do not rely solely on volumetric pipetting.
Spectroscopic Characterization
Mass Spectrometry (MS) Fragmentation
In Electron Impact (EI) or Electrospray Ionization (ESI), the mass shift provides a clear "M+2" signature. The fragmentation pattern is critical for confirming the label position.
-
Molecular Ion (
): Shifts from m/z 88 to m/z 90 . -
Base Peak (Acylium Ion): The cleavage of the ethoxy group yields the acetyl fragment (
).-
Unlabeled: m/z 43.
-
Labeled (
): m/z 45 .
-
-
Rearrangement Ions: The McLafferty rearrangement usually observed in longer esters is less prominent here, but
-cleavage dominates.
Visualization: MS Fragmentation Logic
The following diagram illustrates the primary fragmentation pathway validating the 1,2-13C2 labeling.
[4]
Nuclear Magnetic Resonance (NMR)
The presence of two adjacent
-
NMR Spectrum:
-
Carbonyl Carbon (C1): ~171 ppm. Appears as a doublet due to coupling with the adjacent methyl
. -
Methyl Carbon (C2): ~21 ppm. Appears as a doublet .
-
Coupling Constant (
): Typically 50–60 Hz (characteristic of C-C bonds in acetyl groups). This large splitting is the definitive purity test.
-
-
H NMR Spectrum:
-
The methyl protons (
) will exhibit large satellites (approx 125-130 Hz) flanking the central peak, confirming direct attachment to a atom.
-
Advanced Applications: Metabolic Flux Analysis
Ethyl acetate-1,2-13C2 is a precursor for delivering labeled acetate into cells. Intracellular esterases hydrolyze the ester, releasing Ethanol and Acetate-1,2-13C2 . The acetate is then activated to Acetyl-CoA-1,2-13C2 , which enters the TCA cycle.
Pathway Tracing Logic
-
Entry: Hydrolysis releases
. -
Activation: Converted to Acetyl-CoA (
). -
TCA Cycle Incorporation:
-
Condenses with Oxaloacetate to form Citrate .
-
First Turn: Citrate will carry the m+2 label.
-
Subsequent Turns: The label scrambles, creating complex isotopomers (m+1, m+2, m+3, m+4) in downstream metabolites (Succinate, Malate).
-
Visualization: Metabolic Fate
This diagram maps the flow of the
[9][10]
Experimental Protocols
Preparation of Internal Standard Stock (10 mM)
Objective: Create a precise stock solution for LC-MS normalization.
-
Gravimetric Measurement: Place a 10 mL volumetric flask on an analytical balance. Tare.
-
Addition: Add exactly 9.01 mg of Ethyl acetate-1,2-13C2.
-
Note: Do not pipette 10 µL assuming density is 0.90 g/mL. The density is 0.922 g/mL.[5]
-
-
Solvation: Dilute to volume with LC-MS grade methanol or acetonitrile.
-
Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C. Stability is >1 year if sealed to prevent evaporation.
NMR Purity Check
Objective: Verify isotopic enrichment (>99%).
-
Solvent: Dissolve 10 mg in
(0.6 mL). -
Acquisition: Run a proton-decoupled
NMR (typically 1024 scans). -
Validation Criteria:
-
Observe doublet at ~171 ppm and ~21 ppm.
-
Confirm absence of singlet peaks at these positions (singlets indicate incomplete labeling).
-
Calculate ratio of Doublet area / (Doublet + Singlet area) to confirm enrichment % [1].
-
Safety & Handling
-
Flammability: High.[1] Flash point is -4°C. All transfers must occur in a fume hood away from static sources.
-
Volatility: High vapor pressure (73 mmHg at 20°C). Keep containers tightly sealed with Parafilm when not in use to prevent isotopic fractionation via evaporation.
-
Toxicity: Low acute toxicity (LD50 Rat > 5600 mg/kg), but acts as an irritant to eyes and respiratory tract [2].
References
-
Sigma-Aldrich. (2024). Ethyl acetate-1,2-13C2 Product Specification and NMR Data. Link
-
PubChem. (2024).[1][2] Ethyl Acetate Compound Summary: Safety and Hazards. National Library of Medicine. Link
-
Stewart, N. J., et al. (2018). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI. Journal of Magnetic Resonance. Link
-
NIST Chemistry WebBook. (2024). Ethyl Acetate Mass Spectrum (Electron Ionization). Link
Sources
- 1. Ethyl acetate-1,2-13C2 | C4H8O2 | CID 12206864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl acetate-1,2-13C2 13C 99atom 84508-45-2 [sigmaaldrich.com]
- 3. ETHYL ACETATE | Eurisotop [eurisotop.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl acetate-1,2-13C2 13C 99atom 84508-45-2 [sigmaaldrich.com]
Ethyl acetate-1,2-13C2 chemical structure and formula.
High-Precision Isotopic Labeling for Metabolic Flux Analysis and NMR Standardization
Executive Summary
Ethyl Acetate-1,2-13C2 (CAS: 84508-45-2) represents a critical class of stable isotopologues used primarily in metabolic tracing and quantitative Nuclear Magnetic Resonance (qNMR). Unlike radiolabeled counterparts (
This guide provides a rigorous technical analysis of the molecule's structural integrity, synthesis protocols, and application in drug metabolism studies, specifically designed for application scientists and researchers.
Chemical Identity & Structural Specifications[1][2][3][4]
The nomenclature "1,2-13C2" specifically denotes that the acetate moiety (the carbonyl carbon and the methyl carbon attached to it) is fully labeled with Carbon-13. The ethyl group remains at natural isotopic abundance.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Ethyl Acetate-1,2- |
| CAS Number | 84508-45-2 |
| Linear Formula | |
| Molecular Weight | 90.09 g/mol (vs. 88.11 g/mol unlabeled) |
| Isotopic Purity | |
| Density | 0.922 g/mL at 25 °C |
| Boiling Point | 76-77 °C |
| Mass Shift | M+2 (Primary ion at m/z 90) |
Structural Visualization
The following diagram illustrates the specific labeling pattern and the scalar coupling (
Caption: Structural connectivity of Ethyl Acetate-1,2-13C2 highlighting the 13C-13C scalar coupling.
Spectroscopic Validation (Self-Validating Protocols)
In a research setting, trusting the label position is paramount. The following spectroscopic signatures confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR)
The definitive test for "1,2-13C2" labeling is the observation of carbon-carbon coupling in the
-
Carbonyl Carbon (~171 ppm): Appears as a doublet rather than a singlet due to coupling with the adjacent
C-methyl group ( Hz). -
Methyl Carbon (~21 ppm): Appears as a corresponding doublet .
-
Ethyl Group Carbons (~60 ppm, ~14 ppm): Appear as singlets (natural abundance).
Mass Spectrometry (MS)
-
Parent Ion: The molecular ion peak shifts from
88 (unlabeled) to 90 . -
Fragmentation: The acetyl cation fragment (
), typically at 43, shifts to 45 , confirming the label resides on the acetyl group.
Synthesis Protocol: Fischer Esterification
Objective: Synthesize high-purity Ethyl Acetate-1,2-13C2 from Acetic Acid-1,2-13C2.
Reagents:
-
Acetic Acid-1,2-13C2 (Precursor)
-
Ethanol (Anhydrous, excess)
-
Sulfuric Acid (Catalyst, catalytic amount)
-
Magnesium Sulfate (Drying agent)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of Acetic Acid-1,2-13C2 with 2.0 equivalents of anhydrous ethanol.
-
Catalysis: Add concentrated H
SO (approx. 1-2% by weight of acid). -
Reflux: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The excess ethanol drives the equilibrium toward ester formation.
-
Isolation: Cool the mixture. Perform a fractional distillation.
-
Fraction 1: Ethanol/Water azeotrope (discard).
-
Fraction 2: Ethyl Acetate-1,2-13C2 (collect at 76-77 °C).[1]
-
-
Purification: Wash the distillate with saturated NaHCO
to remove residual acid, then wash with brine. Dry over anhydrous MgSO . -
Final Yield Check: Measure refractive index (
) and confirm via GC-MS.
Caption: Step-by-step Fischer Esterification workflow for synthesizing Ethyl Acetate-1,2-13C2.
Applications in Drug Development & Metabolomics
Metabolic Flux Analysis (MFA)
Ethyl Acetate-1,2-13C2 serves as a lipophilic delivery vehicle for labeled acetate. Once entering the cell, intracellular esterases hydrolyze the compound, releasing Acetate-1,2-13C2 and ethanol.
-
Mechanism: The released
C-Acetate is converted to C-Acetyl-CoA by Acetyl-CoA Synthetase (ACSS2). -
Tracing:
-
TCA Cycle: Acetyl-CoA enters the Krebs cycle; the 1,2-labeling pattern creates specific isotopomers of Citrate (M+2).
-
Lipogenesis: Acetyl-CoA is carboxylated to Malonyl-CoA, incorporating the
C label into the fatty acid backbone.
-
-
Advantage: Ethyl acetate permeates membranes more readily than free acetate salts (e.g., Sodium Acetate-1,2-13C2), ensuring rapid intracellular availability.
Internal Standard for Residual Solvents
In pharmaceutical manufacturing, distinguishing between environmental acetate contamination and process-related ethyl acetate residues is critical. Spiking samples with Ethyl Acetate-1,2-13C2 allows for:
-
Precise Quantification: Using Isotope Dilution Mass Spectrometry (IDMS).
-
Matrix Correction: The labeled standard behaves identically to the analyte during extraction but is spectrally distinct (M+2).
Caption: Metabolic fate of Ethyl Acetate-1,2-13C2 upon cellular uptake and hydrolysis.
References
-
Sigma-Aldrich. Ethyl acetate-1,2-13C2 Product Specification & CAS Data. Retrieved from
-
PubChem. Ethyl Acetate Compound Summary. National Library of Medicine. Retrieved from
-
National Institutes of Health (NIH). 13C NMR Metabolomics: Applications at Natural Abundance. PMC. Retrieved from
-
Cambridge Isotope Laboratories. Sodium acetate (1,2-13C2) and related ester precursors. Retrieved from [2]
-
Frontiers in Molecular Biosciences. An overview of methods using 13C for improved compound identification in metabolomics. Retrieved from
Sources
Technical Monograph: Ethyl Acetate-1,2-13C2
Precision Isotopologues in Metabolic Flux Analysis and Quantitation
CAS Number: 84508-45-2
Molecular Weight: 90.09 g/mol
Labeling:
Core Identity & Physicochemical Profile[3][5][7][8]
Ethyl acetate-1,2-13C2 is a stable isotope-labeled analog of ethyl acetate where the two carbon atoms of the acetyl group are replaced by Carbon-13 (
Data Sheet: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 84508-45-2 | Specific to 1,2- |
| Linear Formula | Label on carbonyl and methyl of acetate | |
| Molecular Weight | 90.09 g/mol | +2 Da shift vs. unlabeled (88.11 g/mol ) |
| Isotopic Purity | Critical for mass spectral deconvolution | |
| Density | 0.922 g/mL at 25 °C | Slightly higher than unlabeled (0.902) |
| Boiling Point | 77 °C | Comparable to unlabeled standard |
| Solubility | Moderate in water; Miscible in EtOH, Ether | Standard organic solvent behavior |
Synthesis & Production Logic
Rationale: The "Inverse" Stoichiometry
In standard industrial synthesis, acetic acid is often the cheaper reagent. However, in stable isotope synthesis, Acetic Acid-1,2-13C2 is the high-value precursor (often >$500/g). Therefore, the reaction stoichiometry must be inverted: the unlabeled alcohol (Ethanol) is used in large excess to drive the equilibrium and ensure near-quantitative conversion of the expensive labeled acid.
Protocol: Acid-Catalyzed Fischer Esterification
Objective: Synthesize Ethyl acetate-1,2-13C2 with >95% yield relative to the labeled acetic acid precursor.
Reagents:
-
Acetic Acid-1,2-13C2 (Limiting Reagent)
-
Absolute Ethanol (Anhydrous, 5-10 molar equivalents)
-
Sulfuric Acid (
, catalytic amount)[4] -
Molecular Sieves (3Å or 4Å) or Dean-Stark apparatus (for water removal)
Workflow Diagram (DOT):
Caption: Step-by-step synthesis workflow prioritizing the conservation of the labeled Acetic Acid precursor.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (or Dean-Stark trap), combine Acetic Acid-1,2-13C2 (1 eq) and Absolute Ethanol (5 eq).
-
Catalysis: Slowly add concentrated
(0.1 eq) while stirring. -
Reflux: Heat the mixture to gentle reflux (approx. 80°C) for 2–4 hours. The excess ethanol and removal of water drive the reaction to the right (
). -
Workup: Cool the mixture. Neutralize residual acid by washing with saturated sodium carbonate (
) solution. Note: Gas evolution ( ) will occur.[5] -
Purification: Wash the organic layer with saturated Calcium Chloride (
) solution to remove unreacted ethanol.[5] -
Isolation: Dry over anhydrous Magnesium Sulfate (
), filter, and perform fractional distillation. Collect the fraction boiling at 76–78°C.
Applications in Metabolomics & Flux Analysis[9]
The "Bond Conservation" Utility
Ethyl acetate-1,2-13C2 is rapidly hydrolyzed in vivo by esterases to yield Ethanol and Acetate-1,2-13C2 . This specific acetate isotopologue is superior to singly labeled acetate (1-13C or 2-13C) for probing the Tricarboxylic Acid (TCA) cycle.
-
Mechanism: When Acetate-1,2-13C2 enters the TCA cycle as Acetyl-CoA (1,2-13C2), the two labeled carbons remain coupled in the initial condensation with Oxaloacetate to form Citrate.
-
Detection: By analyzing the isotopologue distribution (M+2 vs M+1) of downstream metabolites (e.g.,
-ketoglutarate, Glutamate), researchers can calculate the rate of TCA cycling versus anaplerotic influx. If the C-C bond remains intact, it signals a specific turn of the cycle; if the label is "scrambled" or diluted to M+1, it indicates specific bond-breaking or dilution events.
Metabolic Pathway Tracing (DOT):
Caption: Metabolic fate of the tracer. The 1,2-13C2 doublet is conserved upon entry into the TCA cycle, allowing precise flux calculation.
Analytical Protocols: GC-MS Detection
For researchers verifying the purity or using this compound as an internal standard, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
Instrument Parameters:
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 40°C (hold 2 min)
10°C/min 150°C.
Mass Spectral Interpretation:
-
Unlabeled Ethyl Acetate (Std):
-
Base Peak: m/z 43 (
) -
Molecular Ion: m/z 88 (
)
-
-
Ethyl Acetate-1,2-13C2 (Target):
-
Base Peak Shift: The acetyl fragment (
) shifts from m/z 43 to m/z 45 . This +2 shift is the primary quantifier ion. -
Molecular Ion: Shifts from m/z 88 to m/z 90 .
-
Ethoxy Fragment: The
fragment (m/z 45 in unlabeled) remains at m/z 45 (unlabeled), potentially interfering with the labeled acetyl peak. Crucial: High-resolution MS or careful fragmentation analysis is required to distinguish the labeled acetyl cation ( ) from the unlabeled ethoxy cation ( ), both nominally m/z 45.
-
References
-
Sigma-Aldrich. Ethyl acetate-1,2-13C2 Product Specification & CAS Data. Merck KGaA. Link
-
PubChem. Ethyl acetate-1,2-13C2 Compound Summary (CID 12206864). National Center for Biotechnology Information. Link
-
Paalme, T., et al. (2006).[6] "Application of 13C-[2]- and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells." Antonie Van Leeuwenhoek.[6] Link
-
LGC Standards. Ethyl Acetate-13C2 Reference Material Data. Link[1]
-
Muthia, R., et al. (2018).[7] "Reactive distillation process integration for ethyl acetate production." Processes. Link
Sources
- 1. Ethyl Acetate-13C2 | TRC-E678353-250MG | LGC Standards [lgcstandards.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Ethyl acetate-1,2-13C2 | C4H8O2 | CID 12206864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. Application of 13C-[2] - and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Molecular weight of Ethyl acetate-1,2-13C2.
Technical Monograph: Ethyl Acetate-1,2- C
Precision Characterization, Synthesis, and Applications in Metabolic Flux Analysis
Executive Summary
Ethyl acetate-1,2-
This guide provides a definitive technical breakdown of its molecular weight, synthesis logic, and validation protocols, designed for researchers requiring absolute data integrity.
Part 1: Physicochemical Characterization
The molecular weight of Ethyl acetate-1,2-
1.1 Molecular Weight & Formula
| Property | Value | Technical Note |
| Chemical Formula | Acetyl group is labeled ( | |
| Molecular Weight | 90.09 g/mol | Standard EtAc is ~88.11 g/mol . Shift is +1.98 Da. |
| Exact Mass | 90.0591 Da | Calculated based on |
| CAS Number | 84508-45-2 | Specific to the acetyl-labeled isotopomer.[1] |
| Isotopic Purity | Critical for eliminating M+0 and M+1 interference in MS. | |
| Boiling Point | 77.1 °C | Identical to unlabeled standard (isotope effect on BP is negligible here). |
1.2 Structural Specificity
The nomenclature "1,2-
-
Structure:
CH – C(=O)–O–CH –CH -
Coupling: The direct bond between two
C atoms creates a distinct scalar coupling ( ) observable in C-NMR, typically ranging between 35–55 Hz for sp -sp bonds, serving as a self-validating spectral fingerprint.
Part 2: Synthesis & Manufacturing Logic
To ensure high isotopic incorporation, the synthesis utilizes Fischer Esterification driven by thermodynamic control. The choice of precursors is dictated by the cost-efficiency of labeled acetic acid versus labeled ethanol.
2.1 Precursor Selection
-
Labeled Precursor: Acetic Acid-1,2-
C (Derived from C-Sodium Acetate). -
Solvent/Reactant: Ethanol (Anhydrous, Natural Abundance).
-
Catalyst: Concentrated H
SO or -Toluenesulfonic acid (PTSA).
2.2 Reaction Workflow (DOT Visualization)
Figure 1: Acid-catalyzed Fischer esterification pathway for Ethyl Acetate-1,2-
2.3 Detailed Protocol
-
Charge: Load Acetic Acid-1,2-
C (1.0 eq) and anhydrous Ethanol (2.0 eq) into a reaction flask. -
Catalysis: Add catalytic H
SO (0.05 eq). -
Reflux: Heat to 80°C. Use a Dean-Stark apparatus or molecular sieves (3Å) in the vapor path to trap water. Causality: Removing water prevents hydrolysis (reverse reaction), maximizing the yield of the expensive labeled precursor.
-
Workup: Cool and neutralize with saturated NaHCO
to remove residual acid. -
Drying: Dry organic layer over anhydrous MgSO
. -
Distillation: Fractionally distill. Collect fraction at 77°C.
Part 3: Analytical Validation (Self-Validating Systems)
Trustworthiness in stable isotopes is established via orthogonal validation: Mass Spectrometry (for mass shift) and NMR (for positional integrity).
3.1 Mass Spectrometry (GC-MS)
-
Target Ion: The molecular ion (
) will appear at m/z 90 , distinct from the natural abundance peak at m/z 88. -
Fragmentation Logic:
-
Loss of ethoxy group (
): Generates the acylium ion [ CH - C=O] . -
Mass Shift: This fragment appears at m/z 45 (compared to m/z 43 in standard EtAc), confirming the label is on the acetyl group.
-
Figure 2: GC-MS fragmentation logic. The shift of the base peak from 43 to 45 confirms the isotopic label resides on the acetyl moiety.
3.2 Nuclear Magnetic Resonance (
C-NMR)
-
Splitting Pattern: Unlike natural EtAc (singlets), the 1,2-
C variant exhibits doublets for the carbonyl and methyl carbons due to C- C homonuclear coupling. -
Chemical Shifts:
-
Carbonyl (
): ~171 ppm (Doublet, Hz). -
Methyl (
): ~21 ppm (Doublet, Hz). -
Note: The ethyl carbons (OCH
CH ) appear as singlets at natural abundance positions (~60 ppm and ~14 ppm).
-
Part 4: Applications in Drug Development
4.1 Metabolic Flux Analysis (MFA)
Ethyl acetate-1,2-
-
Mechanism: Labeled acetate is converted to Acetyl-CoA (
C ). -
TCA Cycle Tracking: The labeled Acetyl-CoA enters the Krebs cycle. The specific isotopomer distribution in Citrate,
-Ketoglutarate, and Malate allows researchers to calculate flux rates through the cycle versus anaplerotic pathways. -
Advantage: Ethyl acetate permeates cell membranes more effectively than free acetate salts, ensuring rapid intracellular equilibration.
4.2 Residual Solvent Analysis
In pharmaceutical manufacturing, distinguishing between process-related ethyl acetate (solvent residue) and metabolic byproducts is critical. Spiking a sample with Ethyl acetate-1,2-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12206864, Ethyl acetate-1,2-13C2. Retrieved from [Link]
-
Moseley, H. N. B. (2010). Error Analysis and Propagation in the Metabolic Flux Analysis of 13C-Labeled Glucose and Acetate. Metabolites. Retrieved from [Link]
Isotopic Purity of Ethyl Acetate-1,2-13C2: A Technical Guide for Metabolic Flux & Tracer Studies
Executive Summary
This technical guide addresses the structural definition, isotopic purity assessment, and critical applications of Ethyl acetate-1,2-13C2 (CAS: 84508-45-2). Unlike generic reagents, isotopically labeled solvents serve as precise molecular probes in Metabolic Flux Analysis (MFA) and NMR spectroscopy.
This document is designed for researchers requiring high-fidelity data on isotopic enrichment. It distinguishes strictly between chemical purity (absence of foreign compounds) and isotopic purity (atom % enrichment), providing self-validating protocols for verification using GC-MS and qNMR.
Structural Definition & Nomenclature
Ambiguity in nomenclature is the primary source of experimental error in isotope studies. "Ethyl acetate-1,2-13C2" specifically refers to the labeling of the acetyl moiety .
-
Linear Formula:
-
Target Moiety: The acetate group (C1 carbonyl and C2 methyl are 13C-enriched).
-
Unlabeled Moiety: The ethyl group (
) remains at natural abundance (~1.1% 13C).
Critical Distinction: Do not confuse this with Ethyl-1,2-13C2 acetate (
Core Concept: Isotopic vs. Chemical Purity
For metabolic tracers, a Certificate of Analysis (CoA) listing "99% Purity" is insufficient. You must validate two distinct parameters:
| Parameter | Definition | Criticality in MFA |
| Chemical Purity | % of Ethyl Acetate vs. impurities (Ethanol, Water, Acetic Acid). | Medium: Impurities affect stoichiometry but not necessarily the isotopic ratio readout. |
| Isotopic Enrichment | Atom % of 13C at the specified positions (Enrichment). | High: Unlabeled (M+0) or singly labeled (M+1) isotopologues dilute the tracer signal, leading to underestimation of metabolic flux. |
| Isotopologue Distribution | The ratio of M+0, M+1, and M+2 species. | Critical: High-precision MFA requires the exact Mass Isotopomer Distribution (MID) vector. |
Analytical Protocols (The "Meat")
Protocol A: Mass Isotopomer Distribution (MID) via GC-MS
This protocol determines the isotopic enrichment by analyzing the fragmentation shift. This is a self-validating system because the ethyl group (unlabeled) acts as an internal control.
Prerequisites:
-
GC-MS (Single Quadrupole is sufficient; EI source at 70 eV).
-
Column: DB-Wax or equivalent polar column (Ethyl acetate is volatile).
The Mechanism (Expert Insight): In Electron Ionization (EI), Ethyl Acetate fragments predictably.
-
Unlabeled (Natural): Base peak is m/z 43 (
). Molecular ion is m/z 88 . -
Labeled (1,2-13C2): The acetyl fragment shifts by +2 Da to m/z 45 (
). Molecular ion shifts to m/z 90 .
Step-by-Step Workflow:
-
Sample Prep: Dilute 10 µL of Ethyl acetate-1,2-13C2 in 1 mL of high-purity Dichloromethane (DCM). Note: Do not use Ethanol or Methanol as solvents to avoid transesterification in the injector port.
-
Injection: Split injection (50:1) at 200°C.
-
Data Acquisition: Scan range m/z 25–100.
-
Validation Check (The "Self-Check"):
-
Monitor m/z 29 (
). This peak corresponds to the unlabeled ethyl group. It must appear at m/z 29. If you see significant m/z 31, your sample is likely Ethyl-labeled, not Acetyl-labeled.
-
-
Calculation:
(Note: Correct for natural abundance contributions using a standard binomial distribution matrix if precision >99% is required).
Protocol B: Positional Verification via qNMR
While GC-MS confirms mass, Carbon-13 NMR (13C-NMR) confirms the position of the label.
Methodology:
-
Solvent:
(Chloroform-d). -
Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)3] (0.05 M) is mandatory .
-
Why? Quaternary carbons (like the carbonyl C1) have very long spin-lattice relaxation times (
). Without Cr(acac)3, the carbonyl signal will be under-represented, skewing integration.
-
-
Acquisition: Inverse gated decoupling (to suppress NOE enhancement for quantitative accuracy). Pulse delay > 5 ×
(typically 10-20s with relaxant).
Expected Signals:
-
Carbonyl (C1): ~171 ppm (Singlet or Doublet due to J-coupling with C2).
-
Methyl (C2): ~21 ppm.
-
Coupling Constant (
): You will observe strong coupling between the carbonyl and the methyl of the acetate group (~50-60 Hz). This doublet is the definitive proof of the "1,2-13C2" intact bond.
Visualizing the Validation Logic
The following diagram illustrates the logical flow for validating the specific isotopologue, highlighting the "Self-Check" mechanisms inherent in the MS fragmentation.
Caption: Logic flow for distinguishing Acetyl-labeled vs. Ethyl-labeled isotopologues using MS fragmentation patterns.
Applications in Drug Development & Metabolism
Why choose Ethyl acetate-1,2-13C2 over other tracers?
Acetyl-CoA Flux Tracing
Upon hydrolysis by cellular esterases, this compound releases [1,2-13C2]Acetate and Ethanol.
-
The labeled Acetate is rapidly converted to [1,2-13C2]Acetyl-CoA .
-
Advantage: Unlike [U-13C]Glucose, which enters the TCA cycle via Pyruvate (losing carbons to CO2 or scrambling), Acetyl-CoA enters the TCA cycle directly.
-
Readout: This allows for precise measurement of the TCA cycle turning rate and Lipogenesis (fatty acid synthesis) without the confounding variables of glycolysis rates.
Pharmaceutical Solvation Studies
In drug formulation, residual solvents are a critical quality attribute. Using 13C-labeled ethyl acetate as an Internal Standard in Headspace GC-MS allows for absolute quantification of residual ethyl acetate in drug products, eliminating matrix effects that plague standard calibration curves.
Handling & Stability Specifications
-
Storage: Store at 2-8°C. Keep container tightly closed.
-
Hygroscopy: Ethyl acetate absorbs moisture. Water can hydrolyze the ester over time, producing
-Acetic Acid.-
Check: If the liquid smells strongly of vinegar, verify purity via GC before use.
-
-
Isotope Effect: Deuterated solvents (
-labeled) often show kinetic isotope effects (KIE). 13C-labeled solvents generally exhibit negligible KIE in biological transport, making them superior for in vivo flux studies compared to deuterated analogs.
References
-
National Institutes of Health (PubChem). Ethyl acetate-1,2-13C2 Compound Summary. [Link]
-
Crown, S. B., et al. (2015).[3] The impact of tracer selection on the accuracy of 13C metabolic flux analysis. (Discusses the importance of specific isotopomer choices for TCA cycle resolution). [Link]
-
Meier-Augenstein, W. (1999). Applied Gas Chromatography Coupled to Isotope Ratio Mass Spectrometry. (Foundational text on GC-IRMS and enrichment calculation). [Link]
Sources
Technical Guide: Safety and Handling of 13C-Labeled Ethyl Acetate
Introduction: The Dual-Risk Profile
In drug development and metabolic flux analysis (MFA), 13C-labeled ethyl acetate (13C-EtAc) is not merely a solvent; it is a high-value molecular probe. While its chemical toxicity profile mirrors that of unlabeled ethyl acetate, its handling requires a paradigm shift. We must manage two distinct risk categories simultaneously:
-
Personnel Safety: Flammability and volatility (standard chemical hygiene).
-
Data Safety: Isotopic dilution and hydrolysis (experimental integrity).
This guide synthesizes standard safety protocols with the rigorous exclusion techniques required to maintain isotopic enrichment levels (>99 atom % 13C).
Physicochemical & Hazard Profile
While the isotopic substitution of Carbon-12 for Carbon-13 introduces a small kinetic isotope effect (KIE), it does not significantly alter the macroscopic safety parameters (Flash Point, PEL, LD50). However, the consequence of a spill is vastly different due to the financial and experimental cost.
Comparative Properties Table
| Property | Standard Ethyl Acetate (12C) | 13C-Labeled Ethyl Acetate | Operational Implication |
| CAS Number | 141-78-6 | Var. (e.g., 84508-45-2 for 1,2-13C2) | Verify specific isomer (C1, C2, or uniform) before use. |
| Molecular Weight | 88.11 g/mol | ~89.1 - 92.1 g/mol (depending on label) | Critical: Must adjust stoichiometry for molarity calculations in synthesis. |
| Flash Point | -4°C (24°F) | ~ -4°C | High Flammability: Ground all transfer equipment. |
| Boiling Point | 77.1°C | ~77°C | Volatile; evaporation alters concentration of standard solutions. |
| Hydrolysis Risk | Moderate | Critical | Moisture ingress destroys the labeled moiety (see Sec 3). |
| Cost Impact | Negligible ($0.05/mL) | High ($500 - $2,000/g) | Micro-scale handling techniques required. |
Core Hazards (GHS Classification)
Field Note: Unlike radioactive isotopes (14C), 13C is stable and requires no shielding. However, "contamination" works both ways: you must protect the environment from the chemical, but you must strictly protect the chemical from environmental water and natural abundance carbon.
Isotopic Integrity: The Hydrolysis Threat
The primary mechanism of "failure" for 13C-EtAc is not decomposition, but hydrolysis . Ethyl acetate is susceptible to hydrolysis in the presence of moisture, a reaction catalyzed by both acids and bases.
If hydrolysis occurs, the labeled acetyl group (often the target tracer) dissociates into acetic acid and ethanol. In an NMR or MFA context, this creates ghost peaks and destroys the metabolic tracer signal.
Mechanism of Isotopic Loss
The following diagram illustrates the breakdown pathway. If the 13C label is on the carbonyl carbon (C1), hydrolysis liberates it into the aqueous phase as acetic acid, altering its metabolic fate.
Operational Protocols
To mitigate the risks identified above, do not use standard "pour-and-measure" techniques. Use Anhydrous Syringe Transfer protocols.
Protocol A: Storage and Maintenance
-
Primary Container: Store in amber borosilicate glass with a PTFE-lined septum cap.
-
Secondary Containment: Place the primary vial inside a desiccator or a jar containing activated molecular sieves (3Å or 4Å).
-
Temperature: Store at 2–8°C. Cold storage reduces vapor pressure (lowering evaporation risk) and slows hydrolysis kinetics.
-
Atmosphere: Headspace must be purged with dry Nitrogen (N2) or Argon (Ar) after every use.
Protocol B: Inert Transfer (The "Cannula" Method)
Objective: Transfer 13C-EtAc to a reaction vessel without exposure to atmospheric humidity.
-
Preparation: Flame-dry the receiving flask and purge with Ar.
-
Pressure Equalization: Insert a balloon filled with dry Ar into the source vial's septum to prevent a vacuum during withdrawal.
-
Withdrawal: Use a gas-tight glass syringe (e.g., Hamilton) with a long deflecting-tip needle.
-
Transfer: Inject directly into the destination solvent/media through its septum.
Workflow Visualization
Waste Management & Regulatory Compliance
Although 13C is stable (non-radioactive), disposal requires specific attention to "Mass Balance" accounting in regulated labs (GLP/GMP).
-
Segregation: Do not mix 13C waste with general organic solvents if you are performing Mass Spectrometry (MS) analysis in the same facility. High concentrations of labeled volatiles can create a "memory effect" in sensitive MS instruments, elevating background noise for future experiments.
-
Labeling: Tag waste containers clearly as "Contains 13C-Enriched Material." This prevents confusion with radioactive 14C waste during safety audits.
-
Disposal Path: If chemically hazardous (mixed with other reagents), dispose of via standard Class 3 Flammable solvent streams. 13C enrichment does not legally alter the RCRA waste code (usually D001 for ignitability).
References
-
Antoniewicz, M. R. (2015).[] Methods and advances in metabolic flux analysis: a beginner’s guide. (Context on 13C tracer integrity). [Link]
Sources
Storage conditions for Ethyl acetate-1,2-13C2.
Executive Summary
Ethyl acetate-1,2-13C2 is a high-value isotopic reagent primarily used as a metabolic tracer (flux analysis) and an internal standard in NMR/MS spectroscopy. Unlike generic ethyl acetate, the loss of this material is measured not just in volume but in isotopic enrichment integrity and significant financial cost (approx.
The primary threats to this compound are hydrolytic degradation (yielding Acetic acid-1,2-13C2 and Ethanol) and isotopic dilution via atmospheric exchange. This guide defines a "Chain of Custody" storage architecture designed to maintain >99 atom% isotopic purity over extended periods.
Part 1: The Isotopic Asset & Physicochemical Vulnerabilities
To store this compound effectively, one must understand the specific failure modes associated with its labeled structure.
Compound Profile:
-
Labeled Moiety: Acetyl group (
) -
Key Vulnerability: The ester linkage is susceptible to acid/base-catalyzed hydrolysis, a reaction accelerated by moisture and entropy (heat).
The Degradation Mechanism (Hydrolysis)
Water is the enemy. In the presence of trace moisture, Ethyl acetate hydrolyzes. Because the
Visualization of Degradation Risk:
Figure 1: The hydrolytic cleavage pathway. Note that the 13C-labeled acetyl group (Blue) transforms into labeled Acetic Acid (Red), altering the chemical shift and metabolic fate.
Part 2: Optimal Storage Architecture
Do not rely on the manufacturer's shipping bottle for long-term storage. The "septum-pierced" cap is a common failure point for moisture ingress.
The "Dry-Fortress" Protocol
| Parameter | Specification | Scientific Rationale |
| Primary Container | Amber Glass Vial with PTFE-lined Septum (Crimp or Screw) | Amber glass prevents photochemical decomposition (though low risk for EtOAc, it is standard for isotopes). PTFE provides an inert barrier against solvent leaching. |
| Atmosphere | Argon (Ar) or Nitrogen (N2) Headspace | Displaces oxygen and, more importantly, atmospheric humidity. Argon is heavier than air and offers a better "blanket" when the vial is opened. |
| Desiccant | Molecular Sieves (3Å or 4Å), Activated | Critical: Add 5-10 beads of activated molecular sieves directly to the solvent. This actively scavenges any water introduced during syringe transfers. |
| Temperature | +4°C (Refrigerated) | Reduces vapor pressure (minimizing evaporation loss) and kinetically slows the hydrolysis reaction rate. |
| Secondary Containment | Desiccator Cabinet or Sealed Bag with Drierite | Provides a fail-safe against fridge humidity. |
Part 3: Handling & Aliquoting (The Chain of Custody)
Every time the bottle is opened, the clock ticks on stability. Use the following Self-Validating Workflow to ensure integrity.
Workflow Diagram
Figure 2: The "Chain of Custody" workflow designed to minimize atmospheric exposure and validate purity before use.
Detailed Protocol:
-
Equilibration: Allow the refrigerated vial to reach Room Temperature (RT) before opening. Opening a cold vial condenses atmospheric moisture directly into the solvent.
-
Syringe Transfer: Never pour. Use a gastight syringe (e.g., Hamilton) flushed with dry Nitrogen/Argon.
-
The "Positive Pressure" Technique:
-
Insert a needle connected to an Argon line into the septum (do not bubble through liquid).
-
Withdraw the required volume with the sample syringe.
-
The Argon line replaces the withdrawn liquid volume with dry gas, preventing a vacuum that would suck in outside air.
-
-
Resealing: If the septum is pierced multiple times (coring risk), wrap the cap in Parafilm immediately after use.
Part 4: Quality Assurance (The Self-Validating System)
How do you know your isotope is still good? You must validate it using Nuclear Magnetic Resonance (NMR). Because the material is
The Validation Signature
If hydrolysis has occurred, you will see a distinct chemical shift change for the carbonyl carbon.
| Carbon Position | Ethyl Acetate-1,2-13C2 Shift (ppm) | Acetic Acid-1,2-13C2 Shift (ppm) | Diagnostic Feature |
| Carbonyl (C1) | ~171.1 ppm | ~176 - 178 ppm | Primary Failure Indicator |
| Methyl (C2) | ~21.0 ppm | ~21.0 ppm | Less diagnostic (overlap possible) |
| Coupling ( | ~60 Hz (Doublet) | ~57 Hz (Doublet) | Coupling remains, but shift moves. |
Protocol:
-
Take a small aliquot (10 µL).
-
Dissolve in
. -
Run a quick 1D
NMR (or NMR looking for the ethanol triplet at ~1.2 ppm and quartet at ~3.7 ppm, though is less specific for the labeled carbon fate). -
Pass Criteria: >98% integration at 171 ppm.
-
Fail Criteria: Appearance of a peak at ~176 ppm (Acetic Acid) or ~58 ppm (Ethanol byproduct).
References
-
Sigma-Aldrich. (n.d.). Ethyl acetate-1,2-13C2 Product Sheet & SDS. Retrieved from
-
Cambridge Isotope Laboratories. (n.d.). Storage and Stability of Stable Isotope Labeled Compounds. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8857, Ethyl Acetate. Retrieved from
-
Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of ethyl ethanoate. Retrieved from
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from
Sources
Methodological & Application
Application Note: Ethyl Acetate-1,2-13C2 as a Metabolic Tracer for De Novo Lipogenesis and Acetyl-CoA Flux
Executive Summary
Ethyl Acetate-1,2-13C2 (
This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks for using Ethyl Acetate-1,2-13C2 to quantify lipid biosynthesis and histone acetylation turnover, particularly in cancer metabolism research (e.g., KRAS-driven models).
Mechanistic Basis & Experimental Logic
The Metabolic Pathway
Upon addition to the culture medium, Ethyl Acetate-1,2-13C2 permeates the cell membrane. Intracellular carboxylesterases (CES) hydrolyze the ester bond, releasing Ethanol (unlabeled) and Acetate-1,2-13C2 .
The released
-
Lipogenesis: Incorporation into Fatty Acid Synthase (FASN) pathways to generate long-chain fatty acids (e.g., Palmitate) with +2 mass unit increments.
-
Epigenetics: Utilization by Histone Acetyltransferases (HATs) for histone acetylation.
-
TCA Cycle: Entry into mitochondria to condense with Oxaloacetate, forming Citrate (M+2).
Why Use Ethyl Acetate-1,2-13C2?
-
Bypass Glycolytic Regulation: Unlike glucose, acetate entry does not depend on glucose transporters (GLUT) or glycolysis rates, allowing direct interrogation of the Acetyl-CoA pool.
-
Esterase-Dependent Delivery: It serves as a probe for intracellular esterase activity. In drug development, this mimics the activation kinetics of ester-based prodrugs.
-
Lipophilicity: Ethyl acetate diffuses across membranes more readily than the ionic acetate anion (sodium acetate), potentially achieving faster intracellular equilibration in specific cell lines.
Pathway Visualization
The following diagram illustrates the metabolic fate of Ethyl Acetate-1,2-13C2.
Caption: Metabolic trajectory of Ethyl Acetate-1,2-13C2. Hydrolysis yields labeled acetate, driving lipogenesis and TCA flux.
Experimental Protocol: Tracing De Novo Lipogenesis
Materials Required[2]
-
Tracer: Ethyl Acetate-1,2-13C2 (99 atom % 13C).[1][2][3][4][5][6]
-
Note: Ensure high chemical purity (>99%) to avoid solvent toxicity from impurities.
-
-
Cell Culture Media: Dialyzed FBS (to remove background acetate/lipids) is recommended but not strictly required if tracer excess is sufficient.
-
Extraction Solvents: Methanol, Chloroform, Water (LC-MS grade).
-
Instrumentation: GC-MS (for fatty acid methyl esters - FAMEs) or LC-HRMS (for intact lipids/polar metabolites).
Protocol Steps
Step 1: Tracer Preparation
Ethyl acetate is a liquid at room temperature.
-
Prepare a 1 M Stock Solution of Ethyl Acetate-1,2-13C2 in pure DMSO or Ethanol (if solubility in media is a concern, though it is moderately soluble in water). Preferred: Direct dilution into media due to volatility.
-
Working Solution: Dilute directly into pre-warmed cell culture media to a final concentration of 1 mM to 5 mM .
-
Critical: Do not exceed 10 mM to avoid solvent toxicity and pH shifts.
-
Control: Prepare a matched media control with unlabeled Ethyl Acetate to monitor cytotoxicity.
-
Step 2: Cell Labeling[7]
-
Seed cells (e.g., A549, HCT116) and grow to 60-70% confluency.
-
Wash cells 2x with PBS.
-
Add the Labeling Media (Media + 1-5 mM Ethyl Acetate-1,2-13C2).
-
Incubate for 6 to 24 hours .
-
6-12 hours: Sufficient for Acetyl-CoA and early TCA intermediates.
-
24 hours: Required for isotopic steady state in long-chain fatty acids (Palmitate, Stearate).
-
Step 3: Metabolite Extraction
Option A: Polar Metabolites (TCA intermediates)
-
Aspirate media and wash rapidly with ice-cold PBS.
-
Quench metabolism with 80% Methanol (-80°C) .
-
Scrape cells and transfer to tubes.
-
Centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant for LC-MS.
Option B: Lipids (Fatty Acid Synthesis)
-
Aspirate media and wash with PBS.[7]
-
Perform Folch Extraction or Bligh-Dyer Extraction :
-
Add Methanol:Chloroform (2:1).
-
Vortex and add water to induce phase separation.
-
Collect the lower organic phase (Lipids).
-
-
Dry under nitrogen gas.
-
Derivatize to FAMEs (Fatty Acid Methyl Esters) using methanolic HCl (if using GC-MS).
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
The 1,2-13C2 labeling pattern creates specific mass shifts.
| Metabolite | Unlabeled Mass (M+0) | Labeled Pattern | Interpretation |
| Acetate | 59.01 | M+2 | Direct hydrolysis product. |
| Acetyl-CoA | 809.12 | M+2 | Cytosolic activation via ACSS2. |
| Citrate | 191.01 | M+2 | Entry of one Acetyl-CoA unit into TCA. |
| Palmitate | 255.23 | M+2, M+4, M+6... | Stepwise addition of Acetyl-CoA units. |
Calculating Fractional Contribution
To determine the reliance of the cell on acetate for lipogenesis:
-
Measure the isotopomer distribution (
). -
Correct for natural abundance (using software like IsoCor or Isotope Correction algorithms).
-
Calculate Mass Isotopomer Distribution (MID) vector.
-
Use the equation for Fractional Enrichment :
Where is the number of labeled carbons and is the total carbons in the molecule.
Pathway Diagram: Mass Shifts
Caption: Mass shift propagation. Note that Palmitate isotopomers appear in +2 increments.
Critical Considerations & Troubleshooting
Toxicity Controls
Ethyl acetate is a solvent.
-
Safety Threshold: Most mammalian cell lines tolerate up to 10 mM. However, sensitive lines may show stress.
-
Validation: Perform a Trypan Blue exclusion test or Cell Titer-Glo assay with unlabeled Ethyl Acetate at the experimental concentration (e.g., 5 mM) to ensure viability >90%.
Ethanol Byproduct
Hydrolysis releases equimolar amounts of ethanol.
-
Issue: Ethanol can be metabolized to Acetyl-CoA (via ADH/ALDH), potentially confounding results if the ethanol carbon were labeled.
-
Resolution: Since the ethyl group is unlabeled in Ethyl Acetate-1,2-13C2, the ethanol produced is M+0. It does not contribute to the
signal. However, the metabolic effects of ethanol (NADH production) should be considered in the biological interpretation.
Esterase Variability
Different cell lines express varying levels of carboxylesterases.
-
Check: If no labeling is observed in Acetyl-CoA, the cell line may lack sufficient esterase activity. In this case, switch to Sodium Acetate-1,2-13C2 .
References
-
Comerford, S. A., et al. (2014). Acetate dependence of tumors.[8] Cell, 159(7), 1591-1602.
- Context: Establishes the role of ACSS2 and acet
-
Gouirand, V., et al. (2018). Acetate Silencing of ACSS2 Inhibits Tumor Growth. The American Journal of Pathology.
- Context: Validates acet
-
Cai, L., et al. (2021). Targeting de novo lipogenesis and the Lands cycle induces ferroptosis in KRAS-mutant lung cancer. Molecular Cell.
- Context: Explicit usage of Ethyl Acetate-1,2-13C2 to measure de novo palmit
-
Sigma-Aldrich. Ethyl acetate-1,2-13C2 Product Specification.
Sources
- 1. ETHYL ACETATE | Eurisotop [eurisotop.com]
- 2. decorias.ro [decorias.ro]
- 3. Ethyl acetate-1,2-13C2 13C 99atom 84508-45-2 [sigmaaldrich.com]
- 4. Ethyl acetate-1,2-13C2 | C4H8O2 | CID 12206864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. laboaragon.com [laboaragon.com]
- 6. Synthetic Intermediates | Eurisotop [eurisotop.com]
- 7. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ethyl acetate suppliers USA [americanchemicalsuppliers.com]
- 12. eisenbros.co.il [eisenbros.co.il]
Application Note: Metabolic Flux Analysis Using Ethyl Acetate-1,2-13C2
Subtitle: A Membrane-Permeable "Trojan Horse" Strategy for Quantifying De Novo Lipogenesis and TCA Cycle Turnover
Abstract
This application note details the protocol for using Ethyl Acetate-1,2-13C2 as a metabolic tracer. While Sodium Acetate-1,2-13C2 is the traditional standard for tracing acetyl-CoA metabolism, the ethyl ester form offers distinct advantages in membrane permeability and pH neutrality. Upon cellular entry, this tracer utilizes intracellular carboxylesterases to release
Mechanistic Principles & Experimental Rationale
The "Trojan Horse" Entry Mechanism
Unlike the acetate anion (
Once intracellular, it undergoes hydrolysis by Carboxylesterases (CES1/CES2) :
The released
Why Use the Double Label ( )?
Using the
-
Mass Shift Distinctness: It creates clear
shifts in downstream metabolites (e.g., Citrate M+2), avoiding overlap with natural abundance noise. -
Lipogenesis Calculation: In fatty acid synthesis, the incorporation of intact
units allows for robust Mass Isotopomer Distribution Analysis (MIDA) , distinguishing de novo synthesis from chain elongation.
Critical Consideration: The Ethanol Byproduct
The hydrolysis releases equimolar amounts of unlabeled ethanol. This ethanol can be metabolized by Alcohol Dehydrogenase (ADH) to produce unlabeled Acetyl-CoA and NADH.
-
Expert Insight: In cells with high ADH activity (e.g., hepatocytes), this "cold" acetate can dilute your isotopic enrichment. You must run a control with unlabeled Ethyl Acetate to baseline the metabolic perturbation caused by the ethanol moiety itself.
Visualizing the Metabolic Pathway
Caption: Metabolic fate of Ethyl Acetate-1,2-13C2.[2] The tracer diffuses into the cell, is hydrolyzed to labeled acetate, and enters the Acetyl-CoA pool for TCA cycle oxidation or Fatty Acid Synthesis.
Experimental Protocol (Adherent Cancer Cells/Hepatocytes)
Phase A: Treatment
-
Seeding: Seed cells (e.g., HepG2, HeLa) in 6-well plates (
cells/well). Culture until 70-80% confluence. -
Media Swap: Replace growth media with Tracer Media .
-
Base: DMEM (glucose/glutamine present as needed).
-
Tracer:500 µM - 5 mM Ethyl Acetate-1,2-13C2 .
-
Note: Ethyl acetate is volatile.[3] Seal plates with Parafilm or use a tightly closed incubator system if high concentrations are used.
-
-
Incubation: Incubate for 4 to 24 hours .
-
4 hours: Sufficient for Acetyl-CoA turnover and Histone acetylation.
-
24 hours: Required for detecting significant de novo lipogenesis (Palmitate synthesis).
-
Phase B: Dual-Phase Extraction (Modified Bligh-Dyer)
This step separates polar metabolites (TCA intermediates) from non-polar lipids (Fatty acids).
-
Quench: Aspirate media; wash 1x with ice-cold PBS.
-
Lyse: Add 800 µL cold Methanol/Water (1:1) containing internal standards (e.g., Norleucine). Scrape cells and transfer to a glass vial.
-
Extract: Add 400 µL Chloroform . Vortex vigorously for 30 seconds.
-
Separate: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Upper Phase (Aqueous): Contains Citrate, Malate, Acetate.
-
Lower Phase (Organic): Contains Phospholipids, Triglycerides (Palmitate).
-
Phase C: Derivatization & GC-MS Analysis
Workflow 1: Polar Metabolites (TCA Cycle)
-
Dry the aqueous phase under Nitrogen (
) gas. -
Derivatize: Add 30 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 30°C for 90 min.
-
Add 30 µL MTBSTFA + 1% TBDMCS . Incubate 70°C for 60 min.
-
Analyze: GC-MS (EI Source). Monitor Citrate (m/z 459 [M+0], 461 [M+2]).
Workflow 2: Fatty Acids (Lipogenesis)[4]
-
Dry the organic phase under
. -
Transesterify (FAMEs): Add 500 µL
in Methanol. Incubate at 80°C for 2 hours. -
Extract FAMEs: Add 500 µL Hexane + 100 µL Saturated NaCl. Vortex and centrifuge.
-
Analyze: GC-MS (EI Source). Monitor Palmitate Methyl Ester (m/z 270 [M+0], 272 [M+2], 274 [M+4]...).
Data Analysis & Quantification
Mass Isotopomer Distribution (MID)
Raw ion intensities must be corrected for natural isotope abundance (using software like IsoCor or Isotope Correction Toolbox).
Table 1: Expected Labeling Patterns
| Metabolite | Fragment (TBDMS/Methyl) | Tracer Input | Expected Isotopomers | Biological Meaning |
| Citrate | [M-57]+ (m/z 459) | Acetyl-CoA (M+2) | M+2 | Entry of Acetyl-CoA into TCA Cycle. |
| Palmitate | Molecular Ion (m/z 270) | Acetyl-CoA (M+2) | M+2, M+4, M+6... | De Novo Lipogenesis (DNL).[4][5][6] |
| Stearate | Molecular Ion (m/z 298) | Acetyl-CoA (M+2) | M+0 (Pre-existing) vs M+2 (Elongation) | Distinguishing DNL from Elongation. |
Calculating De Novo Lipogenesis (DNL)
Using the MIDA (Mass Isotopomer Distribution Analysis) algorithm [1, 2]:
-
Calculate Enrichment (
): The enrichment of the precursor pool (Acetyl-CoA) is calculated from the isotopomer pattern of the synthesized polymer (Palmitate). -
Fractional Synthesis Rate (
):-
If
, all palmitate was synthesized during the incubation. -
If
, 90% of the palmitate is pre-existing (from media or original cell mass).
-
Troubleshooting & Validation
-
Low Enrichment? Check esterase activity. Some cell lines (e.g., certain lymphomas) have low carboxylesterase expression. In these cases, revert to Sodium Acetate-1,2-13C2.
-
High Background? Ensure the Ethyl Acetate tracer is high purity (>99%). Contaminants in the ester can appear as spurious peaks.
-
Evaporation: Ethyl Acetate is volatile.[3] If using long incubations (24h+), seal plates tightly to prevent tracer loss into the incubator atmosphere.
Workflow Visualization
Caption: Analytical workflow for separating and quantifying polar and lipid fractions from Ethyl Acetate labeled samples.
References
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology.
-
Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell.
-
Hosios, A. M., & Vander Heiden, M. G. (2018). Acetate Metabolism in Cancer Cells. Cancer & Metabolism.
Sources
- 1. series.publisso.de [series.publisso.de]
- 2. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tno-pharma.com [tno-pharma.com]
- 6. metsol.com [metsol.com]
Sample preparation for metabolomics with Ethyl acetate-1,2-13C2.
Abstract
This application note details the strategic utilization of Ethyl Acetate-1,2-13C2 (CAS: 54423-47-1) in high-precision metabolomics. Unlike standard extraction solvents, this stable isotope-labeled reagent serves two distinct, high-value functions in drug development and metabolic research:
-
Metabolic Flux Analysis (MFA): Acting as a highly membrane-permeable precursor for intracellular Acetyl-CoA-1,2-13C2, enabling superior labeling efficiency of the TCA cycle and lipogenic pathways compared to free acetate.
-
Volatile Internal Standardization: Functioning as a surrogate internal standard (IS) for the quantification of residual solvents and short-chain esters in complex biological matrices via Headspace GC-MS.
Technical Rationale & Mechanism
The Permeability Advantage in Flux Analysis
While Sodium Acetate-13C is a common tracer for monitoring lipid synthesis and mitochondrial respiration, its uptake is often rate-limited by monocarboxylate transporters (MCTs) and pH dependency. Ethyl Acetate-1,2-13C2 overcomes this limitation. Being a neutral, lipophilic ester, it diffuses rapidly across cell membranes independent of active transport. Once intracellular, ubiquitous non-specific esterases hydrolyze it into Ethanol and Acetate-1,2-13C2 . The released labeled acetate is instantly activated to Acetyl-CoA-1,2-13C2 by Acetyl-CoA Synthetase (ACSS2), driving the label into the TCA cycle and fatty acid synthase (FASN) complex.
The "Isotope Effect" in Quantitation
For quantitative workflows, 13C-labeled standards are superior to Deuterated (2H) standards. Deuterium introduces slight physicochemical changes that can cause retention time shifts in Liquid Chromatography (LC), leading to separation from the analyte and imperfect compensation for matrix effects (ion suppression). Ethyl Acetate-1,2-13C2 co-elutes perfectly with endogenous ethyl acetate, ensuring identical ionization conditions for accurate residual solvent analysis.
Metabolic Pathway Visualization
The following diagram illustrates the intracellular fate of Ethyl Acetate-1,2-13C2 and its propagation into downstream metabolomic pools.
Figure 1: Intracellular hydrolysis and metabolic routing of Ethyl Acetate-1,2-13C2 into the TCA cycle and lipid biosynthesis pathways.
Protocol A: Metabolic Flux Sample Preparation
Application: Tracing glucose-independent Acetyl-CoA metabolism in cancer cells or hepatocytes.
Materials Required
-
Ethyl Acetate-1,2-13C2 (≥99 atom % 13C).
-
Culture Media (glucose-free or reduced glucose recommended to maximize tracer uptake).
-
Quenching Solution: 80% Methanol (pre-chilled to -80°C).
-
Extraction Solvent: Chloroform/Methanol/Water (2:2:1 v/v).
Step-by-Step Workflow
| Step | Action | Technical Note (Why?) |
| 1. Tracer Preparation | Dissolve Ethyl Acetate-1,2-13C2 in DMSO to create a 1M stock. Dilute into warm culture media to final conc. of 1–5 mM. | Caution: Ethyl acetate is volatile. Prepare fresh in sealed vessels to prevent evaporation of the label. |
| 2. Pulse Incubation | Replace cell media with Tracer Media. Incubate for 1–6 hours. | Short incubation targets TCA flux; long incubation (>12h) targets fatty acid synthesis. |
| 3. Metabolism Quench | Rapidly aspirate media. Wash 1x with PBS (4°C). Immediately add 1 mL -80°C 80% Methanol . | Stops enzymatic turnover instantly. The extreme cold prevents hydrolysis of the tracer during extraction. |
| 4. Cell Scraping | Scrape cells on dry ice. Transfer suspension to pre-chilled Eppendorf tubes. | Mechanical lysis aids extraction. Keep samples < 0°C at all times. |
| 5. Biphasic Extraction | Add 400 µL Chloroform (cold) and 200 µL Water. Vortex vigorously for 30s. | Creates a "Folch" partition. Polar metabolites (Citrate) go to aqueous; Lipids (Palmitate) go to organic. |
| 6. Phase Separation | Centrifuge at 14,000 x g for 10 min at 4°C. | Critical Control Point: Do not let the rotor heat up. Heat causes label scrambling. |
| 7. Drying | Collect upper (aqueous) and lower (organic) phases separately. Dry under N2 stream.[1] | Do not use heat during drying. Volatile short-chain acids may be lost. |
| 8. Derivatization | Aqueous: MOX-TMS derivatization for GC-MS. Organic: FAME (Fatty Acid Methyl Ester) reaction. | Prepares non-volatile metabolites for gas chromatography analysis. |
Protocol B: Volatile Internal Standard (Headspace GC-MS)
Application: Quantifying residual ethyl acetate in drug formulations or biological headspace.
Experimental Setup
-
Instrument: GC-MS with Headspace Autosampler.
-
Column: DB-624 or equivalent (designed for volatiles).
-
Internal Standard Spiking Solution: 100 ppm Ethyl Acetate-1,2-13C2 in water/DMSO.
Workflow
-
Sample Prep: Weigh 50 mg of sample (tissue/powder) into a 20 mL headspace vial.
-
Spiking: Add 10 µL of Ethyl Acetate-1,2-13C2 Spiking Solution directly onto the sample matrix.
-
Sealing: Immediately crimp the cap with a PTFE/Silicone septum.
-
Equilibration: Incubate at 80°C for 20 minutes with agitation.
-
Injection: Inject 1 mL of headspace gas.
-
Quantification: Calculate the Response Ratio (
).-
Validation: Since the 13C-IS has identical vapor pressure to the analyte, it perfectly corrects for variations in crimp tightness and heating uniformity.
-
Quality Control & Data Interpretation
Mass Isotopomer Distribution (MID) Analysis
For Flux Analysis (Protocol A), successful incorporation is determined by the shift in mass spectrum.
-
M+0: Unlabeled metabolite (Natural abundance).
-
M+2: Metabolite incorporating one Acetyl-CoA-1,2-13C2 unit.
-
M+4: Metabolite incorporating two units (e.g., in Fatty Acids).
Calculation of Fractional Enrichment:
Troubleshooting Guide
-
Issue: High background of M+2 Acetate in control samples.
-
Cause: Hydrolysis of atmospheric ethyl acetate or contamination.
-
Fix: Use dedicated "Volatile-Free" pipettes and work in a fume hood.
-
-
Issue: Low enrichment in TCA intermediates.
-
Cause: High glucose levels in media competing for Acetyl-CoA production.
-
Fix: Reduce glucose concentration to <5 mM to force oxidation of the 13C-tracer.
-
References
-
Paalme, T., et al. (2006). "Application of 13C-[2]- and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells."[5] Antonie Van Leeuwenhoek.[5] Link
-
Cerdan, S., et al. (1990). "Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR."[6] Journal of Biological Chemistry. Link
-
Han, X., & Gross, R. W. (2005). "Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantification of cellular lipidomes directly from crude extracts of biological samples." Mass Spectrometry Reviews. Link
-
Hermann, G., et al. (2012). "13C-Labeling Strategies for Metabolic Flux Analysis in Mammalian Cells." Metabolites.[3][4][7][8][9][10] Link
-
Cayman Chemical. "FAQ: Advantages of 13C labeled internal standards over 2H labeled standards." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. agilent.com [agilent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Application of 13C-[2] - and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. old.57357.org [old.57357.org]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Tracing Acetyl-CoA Flux via Ethyl Acetate-1,2-13C2 using High-Resolution GC-MS
Abstract & Introduction
Ethyl acetate-1,2-13C2 is a specialized metabolic tracer used to probe Acetyl-CoA flux , lipogenesis , and carboxylesterase (CES) activity . Unlike free acetate, which can be subject to variable uptake kinetics depending on monocarboxylate transporter (MCT) expression, ethyl acetate relies on intracellular hydrolysis by CES enzymes (primarily CES1 in liver, CES2 in intestine) to release Acetate-1,2-13C2 directly into the cellular pool.
Once hydrolyzed, the labeled acetate is converted to Acetyl-CoA-1,2-13C2 by Acetyl-CoA Synthetase (ACSS2/ACSS1). This central node drives two distinct metabolic fates detectable by GC-MS:
-
TCA Cycle Oxidation: Incorporation into Citrate,
-Ketoglutarate, and Malate. -
De Novo Lipogenesis (DNL): Incorporation into fatty acids (e.g., Palmitate, Stearate).
This application note details a dual-extraction GC-MS workflow to simultaneously quantify TCA cycle intermediates (via MOX-TMS derivatization) and fatty acids (via FAME derivatization), providing a holistic view of carbon partitioning.
Metabolic Pathway & Tracer Logic
The following diagram illustrates the flow of
Figure 1: Metabolic fate of Ethyl Acetate-1,2-13C2. The tracer hydrolyzes to release labeled acetate, which enters the Acetyl-CoA pool, subsequently labeling TCA intermediates (+2 mass shift) and Fatty Acids (+2n mass shifts).
Experimental Protocols
Sample Preparation (Dual Extraction)
To maximize data from a single sample, use a biphasic extraction (Bligh & Dyer modification) to separate polar metabolites (TCA) from non-polar lipids (Fatty Acids).
Reagents:
-
Methanol (LC-MS grade)
-
Chloroform (or MTBE for a greener alternative)
-
Water (Milli-Q)
-
Internal Standards: Norleucine (Polar), Myristic acid-d27 (Lipid)
Step-by-Step:
-
Quenching: Rapidly wash cells/tissue with ice-cold saline.
-
Lysis: Add Methanol:Chloroform:Water (4:4:2.85) containing internal standards.
-
Homogenization: Vortex vigorously for 30s or bead-beat (tissue). Incubate on ice for 30 min.
-
Phase Separation: Centrifuge at 12,000 x g for 10 min at 4°C.
-
Collection:
-
Top Layer (Polar): Transfer to a glass vial for Protocol A (TCA) .
-
Bottom Layer (Non-polar): Transfer to a glass vial for Protocol B (Lipids) .
-
-
Drying: Evaporate both fractions to dryness under a nitrogen stream or SpeedVac.
Protocol A: TCA Cycle Intermediates (MOX-TMS)
Target: Citrate, Malate, Succinate, Fumarate, Aspartate, Glutamate.
Derivatization:
-
Methoximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) to the dried polar residue.
-
Why? Protects keto groups (e.g., in
-KG) from decarboxylation and ring formation. -
Conditions: Incubate at 30°C for 90 min.
-
-
Silylation: Add 50 µL of MSTFA + 1% TMCS .
-
Why? Replaces active hydrogens with TMS groups to increase volatility.
-
Conditions: Incubate at 37°C for 30 min.
-
-
Clarification: Centrifuge at max speed for 5 min to pellet any precipitate. Transfer supernatant to GC vial with insert.
Protocol B: Fatty Acid Synthesis (FAME)
Target: Palmitate, Stearate, Oleate.
Derivatization:
-
Transesterification: Dissolve dried lipid fraction in 500 µL 2% H2SO4 in Methanol (or BF3-Methanol).
-
Incubation: Heat at 80°C for 60 min in a sealed glass vial.
-
Extraction: Add 500 µL Hexane and 200 µL saturated NaCl water. Vortex.
-
Collection: Transfer the top Hexane layer (containing FAMEs) to a GC vial.
GC-MS Instrumentation & Method
Instrument: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quad is sufficient; Triple Quad improves sensitivity). Column: DB-5MS or VF-5ms (30m x 0.25mm x 0.25µm).
GC Parameters (Universal)
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Splitless mode (1 µL injection).
-
Transfer Line: 280°C.
-
Ion Source: 230°C (EI mode, 70 eV).
Temperature Programs
-
Program A (TCA/MOX-TMS):
-
Initial: 60°C (hold 1 min).
-
Ramp: 10°C/min to 325°C.
-
Hold: 5 min.
-
-
Program B (FAME):
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 180°C.
-
Ramp: 3°C/min to 240°C (separates isomers).
-
Ramp: 20°C/min to 280°C (hold 2 min).
-
Data Acquisition & Analysis
Target Ions (SIM Mode)
To detect the incorporation of Acetyl-CoA-1,2-13C2, you must monitor the base mass (M+0) and the specific isotopologues.
Table 1: Key Metabolite Ions for Acetyl-CoA Tracing
| Metabolite | Derivative | Quant Ion (M+0) | 13C-Labeled Ions (Target) | Notes |
| Citrate | 4-TMS | m/z 273 | 275 (M+2), 277 (M+4) | Fragment: [M-CH3-TMSOH] |
| Malate | 3-TMS | m/z 233 | 235 (M+2) | Fragment: [M-CH3-TMSOH] |
| Succinate | 2-TMS | m/z 247 | 249 (M+2) | Fragment: [M-CH3] |
| Glutamate | 3-TMS | m/z 246 | 248 (M+2) | Fragment: [M-CH3-TMSOH] |
| Palmitate | Methyl Ester | m/z 270 | 272, 274, 276... | Molecular Ion ( |
| Stearate | Methyl Ester | m/z 298 | 300, 302, 304... | Molecular Ion ( |
Note: For Citrate, the "M+2" signal confirms the entry of one labeled Acetyl-CoA unit into the TCA cycle.
Data Processing Workflow
-
Integration: Integrate peak areas for M+0, M+1, M+2, etc.
-
Natural Abundance Correction (NAC): Use software like IsoCor or VistaFlux to subtract the signal contribution from naturally occurring
C (1.1%).-
Self-Validation: Analyze an unlabeled control sample. The corrected M+2 should be near zero.
-
-
Enrichment Calculation: Calculate Mass Isotopomer Distribution (MID) or Mole Percent Enrichment (MPE).
Where is the abundance of isotopologue .
Scientific Integrity & Troubleshooting (Self-Validating Systems)
-
Linearity Check: Run a dilution series of the derivatized sample. The isotope distribution (ratio of M+0/M+2) should remain constant even as absolute area changes. If ratios drift at high concentrations, you have detector saturation.
-
Esterase Verification: If no labeling is observed in TCA, verify CES activity. Ethyl acetate hydrolysis can be rate-limiting in certain cell lines (e.g., some suspension cells). A "free acetate-1,2-13C2" control arm can validate if the issue is uptake/activation (ACSS) or hydrolysis (CES).
-
Derivatization Efficiency: Monitor the Internal Standard (Norleucine). High variability in Norleucine area indicates pipetting errors or incomplete derivatization (water presence).
References
-
Agilent Technologies. (2020).[1] 13C Glucose Qualitative Flux Analysis in HepG2 cells Using an Agilent 6546 LC/Q-TOF and VistaFlux. Application Note. Link
-
National Institutes of Health (NIH). (2017). Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice.[2] PMC5434723. Link
-
Shimadzu Corporation. (2016). Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. C146-E312. Link
-
ResearchGate (Methodology Discussion). (2020). How to analyze 13C metabolic flux?Link
-
Journal of Pharmacology and Experimental Therapeutics. (2006). The role of human carboxylesterases in drug metabolism.[3][4] (Context on Ethyl Acetate hydrolysis). Link
Sources
- 1. agilent.com [agilent.com]
- 2. Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Advanced 13C NMR Strategies for Labeled Compound Analysis & Metabolic Flux
Abstract
The low natural abundance of Carbon-13 (1.1%) has historically relegated 13C NMR to a structural verification role.[1][2] However, with the integration of stable isotope labeling (
Section 1: Strategic Sample Preparation
Causality: In 13C analysis, sensitivity is the limiting factor. The choice of solvent and tube geometry directly dictates the Signal-to-Noise Ratio (SNR) and shimming quality.
Solvent Selection & Locking
Avoid protic solvents where possible to minimize exchange broadening.
-
Preferred: DMSO-
or Methanol- (high solubility for polar metabolites). -
Trace Analysis: For samples
mg, use Shigemi tubes (susceptibility-matched microcells). These restrict the sample volume to the active coil region (approx. 280 L) without diluting the concentration, effectively boosting SNR by compared to standard 5mm tubes.
Relaxation Agents (Optional but Strategic)
For quantitative 13C (qNMR) where
-
Protocol: Add Chromium(III) acetylacetonate [Cr(acac)
] to a final concentration of 15–20 mM. -
Mechanism: The paramagnetic electron spin of Cr(III) provides a dominant relaxation pathway, shortening
significantly (often to s), allowing for faster repetition rates without saturation.
Section 2: Quantitative 1D 13C NMR (qNMR)
Core Directive: Standard proton-decoupled 13C experiments (e.g., zgpg30) are not quantitative because the NOE enhances signals non-uniformly based on the number of attached protons (CH
The Solution: Inverse Gated Decoupling
To achieve 1:1 integration accuracy, we must decouple protons to remove peak splitting but suppress the NOE intensity enhancement.
Pulse Sequence: zgig (Bruker) or equivalent "Inverse Gated" sequence.[3]
-
Logic: The proton decoupler is OFF during the relaxation delay (
) to allow NOE buildup to dissipate, and ON only during acquisition ( ) to collapse J-couplings into singlets.
Experimental Protocol: qNMR Setup
-
Pulse Calibration: Determine the hard 90° pulse width (
) for 13C on your specific probe. Do not rely on "prosol" defaults for quantitative work. -
T1 Determination: Run a rapid Inversion Recovery experiment (t1ir) to find the longest longitudinal relaxation time (
) in the molecule (usually a carbonyl or quaternary carbon). -
Parameter Setup:
-
Relaxation Delay (
): Must be (or for 99.9% accuracy). -
Acquisition Time (
): Set to sec to ensure good digital resolution. -
Dummy Scans (
): 4 (to reach steady state). -
Spectral Width: 240 ppm (covers carbonyls to aliphatics).
-
Table 1: qNMR Parameter Comparison
| Parameter | Standard 13C (Qualitative) | Inverse Gated 13C (Quantitative) | Reason for qNMR Setting |
| Pulse Sequence | zgpg30 (Power Gated) | zgig (Inverse Gated) | Suppresses NOE enhancement bias. |
| Flip Angle | 30° | 90° | Maximizes signal per scan (requires long delay). |
| Relaxation Delay ( | 1–2 sec | Ensures full magnetization recovery. | |
| Decoupling | Always ON | ON during AQ only | Removes splitting; prevents NOE buildup. |
Section 3: Advanced 2D Techniques for Labeled Compounds
When samples are enriched with
2D INADEQUATE (The Backbone Tracer)
The Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is the gold standard for labeled compounds.
-
Mechanism: It uses a double-quantum filter to suppress signals from isolated
nuclei (natural abundance background) and only detects pairs of coupled nuclei. -
Application: In uniformly labeled (
) samples, this traces the entire carbon-carbon connectivity skeleton directly, independent of protons. -
Protocol Note: Set the delay for J-evolution to
. For aliphatic chains, assume Hz (delay ms).
Constant-Time HSQC (CT-HSQC)
For uniformly labeled proteins or metabolites, the
-
Solution: Use Constant-Time HSQC .
-
Mechanism: The evolution period is kept constant. By setting the constant time delay
, the homonuclear carbon couplings are refocused (decoupled) in the dimension, yielding sharp singlets for each C-H pair.
Section 4: Metabolic Flux Analysis (MFA) Workflow
This workflow describes how to track [1,2-
Workflow Visualization
The following diagram outlines the critical path from cell culture to flux map generation.
Figure 1: End-to-end workflow for 13C Metabolic Flux Analysis (MFA), highlighting the transition from biological uptake to spectroscopic deconvolution.
Isotopomer Analysis Protocol
In MFA, we do not just integrate peaks; we analyze the multiplet structure caused by
-
Acquisition: Acquire a high-resolution 1D
spectrum (using the zgig protocol above) or a high-res 1D H spectrum (if sensitivity is low). -
Satellite Analysis:
-
In
H NMR, look for satellites (small sidebands around the main proton peak). -
The ratio of the satellite area to the central peak area calculates the Fractional Enrichment :
-
-
Positional Isotopomers:
-
In 1D
NMR of a labeled metabolite (e.g., Glutamate), a central singlet indicates C4 is labeled but C3 and C5 are not. -
A doublet indicates C4 is labeled AND one neighbor (C3 or C5) is labeled.
-
A doublet of doublets indicates C4, C3, and C5 are all labeled.
-
Action: Integrate these multiplet components separately to determine the specific metabolic pathway usage (e.g., Glycolysis vs. Pentose Phosphate Pathway).
-
Section 5: Experimental Decision Logic
Select the correct pulse sequence based on your specific analytical goal.
Figure 2: Decision matrix for selecting the optimal NMR pulse sequence based on sample quantity and isotope labeling status.
References
-
Bruker. In operando 13C NMR investigations of carbon dioxide/carbonate processes. Retrieved from [Link]
-
National Institutes of Health (NIH). 13C NMR Metabolomics: INADEQUATE Network Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Retrieved from [Link]
-
Springer Nature Experiments. High-resolution 13C metabolic flux analysis Protocol. Retrieved from [Link]
-
Magritek. Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]
Sources
Advanced Application Note: Ethyl Acetate-1,2-13C2 in Drug Metabolism & Pharmacokinetics (DMPK)
Executive Summary
Ethyl Acetate-1,2-13C2 (Ethyl [1,2-13C2]acetate) is a high-precision stable isotope reagent with dual utility in pharmaceutical research. In Metabolic Flux Analysis (MFA) , it serves as a membrane-permeable precursor to cytosolic [1,2-13C2]Acetyl-CoA, bypassing the mitochondrial citrate shuttle to directly probe de novo lipogenesis (DNL) and histone acetylation dynamics. In Analytical Quality Control , it acts as the gold-standard Internal Standard (IS) for the quantification of residual solvents (ICH Class 3) via Headspace GC-MS, ensuring regulatory compliance under ICH Q3C guidelines.
Technical Profile & Mechanism of Action
Chemical Identity[1][2]
-
Compound: Ethyl acetate-1,2-13C2[1]
-
Isotopic Labeling: The acetate moiety is fully labeled (
at the carbonyl C1 and methyl C2 positions). -
Structure:
-
Metabolic Fate: Upon cellular entry, it is rapidly hydrolyzed by Carboxylesterases (CES1/CES2) into Ethanol and [1,2-13C2]Acetate .
Mechanistic Pathway: The Cytosolic Acetyl-CoA Bypass
Unlike glucose-derived Acetyl-CoA, which is generated in the mitochondria and requires the ATP-Citrate Lyase (ACLY) pathway to enter the cytosol, Ethyl Acetate-1,2-13C2 delivers acetate directly to the cytosol. This acetate is converted to Acetyl-CoA by Acetyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) .
Key Application: This allows researchers to decouple cytosolic lipogenesis flux from mitochondrial function, providing a "clean" read of fatty acid synthase (FASN) activity in drug-treated cells.
Figure 1: Metabolic fate of Ethyl Acetate-1,2-13C2. The tracer bypasses mitochondrial transport, directly fueling the cytosolic Acetyl-CoA pool via ACSS2 for lipogenesis and acetylation.
Application I: Metabolic Flux Analysis (MFA)
Objective: Quantify the impact of a drug candidate on de novo lipogenesis (DNL) without interference from glucose metabolism (glycolysis).
Experimental Protocol
Materials:
-
Cell Line (e.g., HepG2 for liver metabolism, Adipocytes).
-
Media: Glucose-free or low-glucose DMEM (to maximize acetate utilization).
Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow attachment (24h). -
Drug Treatment: Pre-treat cells with the investigational drug (IC50 concentration) for 2-24 hours.
-
Labeling Pulse: Replace media with fresh media containing 500 µM Ethyl Acetate-1,2-13C2 .
-
Note: Ethyl acetate is volatile.[1] Seal plates with Parafilm to prevent tracer loss.
-
-
Incubation: Incubate for 4–6 hours.
-
Extraction:
-
Wash cells 2x with cold PBS.
-
Quench metabolism with cold methanol/water (80:20).
-
Perform Folch extraction (Chloroform:Methanol) to isolate lipids.
-
-
Analysis: Analyze fatty acid methyl esters (FAMEs) via GC-MS.
Data Interpretation (Mass Isotopomer Distribution)
Since the tracer provides [1,2-13C2]Acetyl-CoA, fatty acids will incorporate carbon in units of two.
-
M+0: Unlabeled fatty acid (pre-existing).
-
M+2, M+4, M+6: Newly synthesized fatty acids incorporating 1, 2, or 3 acetate units respectively.
Calculation:
Calculate the Fractional Synthesis Rate (FSR) using the precursor enrichment (
| Parameter | Definition | Biological Insight |
| Isotopomer M+2 | Single incorporation of labeled acetate | Early-stage synthesis or elongation. |
| Enrichment ( | Total % of 13C in the lipid pool | Total flux through the lipogenic pathway. |
| DNL % | Percentage of lipids synthesized de novo | Direct measure of drug efficacy (e.g., FASN inhibitors). |
Application II: Residual Solvent Quantification (ICH Q3C)
Objective: Use Ethyl Acetate-1,2-13C2 as an Internal Standard (IS) to quantify residual ethyl acetate in drug substances, complying with ICH Q3C (Class 3 solvent limit: 5000 ppm).
Why Use 13C-Labeled IS?
Standard addition or external calibration often fails due to "matrix effects" in complex pharmaceutical formulations. An isotopically labeled IS behaves identically to the analyte (Ethyl Acetate) during extraction and headspace equilibration but is spectrally distinct by mass (+2 Da).
Headspace GC-MS Protocol
Instrument: GC-MS with Headspace Autosampler. Column: DB-624 or equivalent (volatile organic compounds).
Step-by-Step Method:
-
Standard Preparation:
-
Stock: Ethyl Acetate (unlabeled) at 5000 ppm in DMSO.
-
IS Solution: Ethyl Acetate-1,2-13C2 at 5000 ppm in DMSO.
-
-
Sample Preparation:
-
Weigh 100 mg of Drug Substance into a 20 mL headspace vial.
-
Add 1 mL of DMSO.
-
Add 20 µL of IS Solution (Spike).
-
Seal immediately.
-
-
GC Parameters:
-
Injector: Split 10:1, 200°C.
-
Oven: 40°C (hold 5 min)
10°C/min 240°C.
-
-
MS Detection (SIM Mode):
-
Target (Ethyl Acetate): Monitor m/z 43 (Base peak,
) and m/z 88 (Molecular ion). -
Internal Standard (Ethyl Acetate-1,2-13C2): Monitor m/z 45 (Labeled acyl fragment:
) and m/z 90 .
-
Quantification:
Application III: Carboxylesterase (CES) Phenotyping
Objective: Assess the catalytic activity of CES1 (liver) vs. CES2 (intestine) in microsomes using Ethyl Acetate-1,2-13C2 as a probe substrate.
Rationale
Prodrugs (e.g., Oseltamivir, Irinotecan) require CES activation. Ethyl acetate is a generic substrate. By monitoring the rate of [1,2-13C2]Acetate release, researchers can phenotype the hydrolytic capacity of a tissue sample.
Workflow
-
Incubation: Mix Human Liver Microsomes (0.5 mg/mL) with PBS (pH 7.4).
-
Start: Add Ethyl Acetate-1,2-13C2 (1 mM).
-
Time Course: Incubate at 37°C for 0, 5, 10, 15 min.
-
Stop: Add ice-cold Acetonitrile (precipitates protein).
-
Detection: Analyze supernatant via LC-MS/MS (detecting [1,2-13C2]Acetate, m/z 61
61 in negative mode or derivatized).
References
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[3] [Link]
-
Liu, X., et al. (2018).[4] Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals.[4] Cell, 175(2), 502-513.[4] [Link]
-
Hosokawa, M. (2008). Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs. Molecules, 13(2), 412-431. [Link]
-
Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell, 159(7), 1591-1602. [Link]
Sources
Troubleshooting & Optimization
How to improve signal intensity in 13C NMR of metabolites.
Technical Support Center: 13C NMR Signal Optimization Ticket ID: #METAB-13C-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Sensitivity Challenge
Welcome to the Metabolomics NMR Support Center. You are likely here because your Carbon-13 (
The root cause is physical:
Module 1: Sample Preparation & Hardware (Level 1 Support)
Before touching the console, maximize the spins in the coil.
The "Mass vs. Concentration" Fallacy
NMR coils detect concentration (spins per active volume), not total mass. If you have a mass-limited metabolite sample (e.g., < 1 mg), dissolving it in a standard 550
Protocol: Susceptibility-Matched Microcells (Shigemi Tubes)
-
Mechanism: Shigemi tubes use glass plugs matched to the magnetic susceptibility of your solvent (e.g., CDCl
, D O). This confines the sample to the active coil height (~15-20 mm) without creating magnetic field gradients (susceptibility mismatch) that ruin shimming. -
Action: Dissolve your sample in 280–300
L of solvent instead of 550 L. -
Result: Effectively doubles the concentration, yielding a ~2x SNR gain (or 4x reduction in scan time) compared to a standard tube with the same mass.
Cryogenic Probes (The "Nuclear Option")
If your facility has a CryoProbe (Bruker) or Cold Probe (Agilent/Jeol), use it.
-
Mechanism: The receiver coil and preamplifiers are cooled to ~20 K (Helium) or ~77 K (Nitrogen). This drastically reduces thermal noise (Johnson-Nyquist noise) in the electronics.
-
Gain: Typically 3x to 4x increase in SNR . Since signal averages as the square root of scans (
), a 4x sensitivity gain allows you to acquire data 16x faster .
| Hardware Setup | Sample Vol. | Relative Sensitivity | Est. Time for Equal SNR |
| Standard Probe / 5mm Tube | 550 | 1.0 (Baseline) | 16 hours |
| Standard Probe / Shigemi | 280 | ~2.0 | 4 hours |
| CryoProbe / 5mm Tube | 550 | ~4.0 | 1 hour |
| CryoProbe / Shigemi | 280 | ~8.0 | 15 mins |
Module 2: Acquisition Parameters (Level 2 Support)
Optimizing the physics of the experiment.
The Nuclear Overhauser Effect (NOE)
For protonated carbons (CH, CH
-
Mechanism: By decoupling protons during the relaxation delay (
), we transfer magnetization from to .[3] -
Theoretical Max Enhancement:
. Total signal = . -
Protocol: Ensure your pulse program is set to zgpg30 (Power-Gated decoupling) rather than zgig (Inverse-Gated).
-
Power-Gated: Decoupler ON during delay (builds NOE) and ON during acquisition (removes J-coupling). Result: Max Signal.
-
Inverse-Gated: Decoupler OFF during delay (No NOE) and ON during acquisition. Result: Quantitative but low signal.
-
Relaxation ( ) and the Ernst Angle
Metabolite quaternary carbons (e.g., carboxyls, C=O) have very long longitudinal relaxation times (
-
The Error: Using a
pulse with a short delay (e.g., ). The spins never recover equilibrium, leading to saturation and signal loss. -
The Fix: Use a smaller flip angle (Ernst Angle) to allow faster scanning.
-
Calculation:
. -
Recommendation: For rapid screening, use a
pulse (p1 * 0.33) and a delay of 1.5–2.0 seconds.
Module 3: Advanced Pulse Sequences (Level 3 Support)
When direct detection is simply too slow.
If you do not strictly need quaternary carbons, stop running 1D
Polarization Transfer (DEPT/INEPT)
-
Sequence: DEPT-135 (Distortionless Enhancement by Polarization Transfer).
-
Mechanism: Transfers high magnetization from
directly to . -
Gain: Up to 4x sensitivity (
) over standard .[3] -
Bonus: Phases CH/CH
positive and CH negative, aiding structural ID.
Indirect Detection (HSQC)
This is the gold standard for metabolomics sensitivity.
-
Sequence:
- HSQC (Heteronuclear Single Quantum Coherence). -
Mechanism: Detects the
frequency indirectly via the proton channel. You are detecting protons (high sensitivity) that are tagged by their attached carbon's frequency. -
Gain: Theoretical gain is
compared to direct detection. -
Trade-off: You lose quaternary carbons (unless using HMBC, which is less sensitive).
Visual Decision Workflows
Figure 1: Decision matrix for optimizing 13C sensitivity based on sample limitations and structural requirements.
Troubleshooting & FAQs
Q: I see a "rolling" baseline on my 13C spectrum. How do I fix this? A: This is often acoustic ringing or filter corruption.
-
Fix: Increase the Pre-Scan Delay (DE) slightly (e.g., from 6.5
s to 10-20 s). -
Processing Fix: Apply Backward Linear Prediction to the first few points of the FID during processing (e.g., in TopSpin or MestReNova).
Q: My quaternary carbons are missing, but CH signals are strong. A: You are likely saturating the quaternary nuclei. They have no attached protons to assist relaxation via dipolar coupling.
-
Fix: Increase your relaxation delay (
) to 3–5 seconds or reduce your pulse angle to . -
Advanced Fix: Add Chromium(III) acetylacetonate [Cr(acac)
] (~0.05 M) to the sample. This paramagnetic agent shortens for all carbons, allowing rapid pulsing without saturation.
Q: Can I quantify metabolites using DEPT or HSQC? A: Not easily.
-
DEPT: Polarization transfer efficiency depends on the J-coupling constant (
), which varies between metabolites. -
HSQC: Peak volume depends on coupling constants and relaxation rates during the pulse sequence.
-
Solution: For strict quantification, use Inverse Gated Decoupling with a long
( ), or use Q-HSQC methods with external calibration curves.
References
-
Bruker. CryoProbes for NMR - Sensitivity Enhancement. Bruker.com. [Link]
-
Shigemi Inc. Shigemi NMR Microcells - Susceptibility Matching. Shigeminmr.com. [Link]
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for NOE and Pulse Sequences).
-
Magritek. q-HSQC for Sensitivity-Enhanced 13C Quantitation. Magritek Application Notes. [Link]
-
University of Ottawa NMR Facility. How Can I Get a Quantitative 13C NMR Spectrum? (Use of Relaxation Agents).[3][4][5][6][7][Link]
Sources
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. m.youtube.com [m.youtube.com]
- 3. magritek.com [magritek.com]
- 4. reddit.com [reddit.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. AMMRL: Summary: Bruker 400 MHz w/ Prodigy Cryoprobe? from Mark Swanson on 2016-01-07 (Email Archives for January, 2016) [ammrl.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting poor incorporation of 13C label in cells.
Topic: Troubleshooting Poor Incorporation of 13C Label in Cells Ticket ID: SIT-13C-OPT Status: Open Responder: Senior Application Scientist, Metabolomics Division
Welcome to the Technical Support Center
You are experiencing low fractional enrichment (poor incorporation) of your 13C tracer. This is the most common bottleneck in metabolic flux analysis. In my experience, 80% of these failures are not analytical errors, but rather dilution of the tracer by unlabeled carbon sources in the media or kinetic mismatching during the labeling period.
This guide is structured to systematically isolate the root cause of your low signal.
Phase 1: The "Hidden Carbon" Audit (Media & Input)
Diagnosis: If your enrichment is consistently low (<50%) across all early metabolites (e.g., Pyruvate M+3 from [U-13C]Glucose), you likely have unlabeled carbon contamination.
The "Dialyzed FBS" Imperative
Q: I am using standard DMEM with 10% FBS. Why is my labeling efficiency capped at ~90% even with 100% labeled glucose? A: Standard Fetal Bovine Serum (FBS) is a "black box" of unlabeled metabolites. It contains approximately 5–10 mM unlabeled glucose and high levels of unlabeled glutamine, lactate, and pyruvate.
-
The Fix: You must use Dialyzed FBS (dFBS). Dialysis removes molecules <10 kDa (glucose, amino acids) while retaining growth factors.
-
Verification: If you use standard FBS, your tracer is immediately diluted. For example, adding 10 mM [U-13C]Glucose to media with 10% FBS (contributing ~1 mM unlabeled glucose) instantly drops your maximum theoretical enrichment to ~90%.
The Pyruvate Trap
Q: I see label in Glucose-6-Phosphate, but my Lactate and TCA intermediates are almost completely unlabeled. A: Check your base media formulation. Many "Glucose-Free" DMEM formulations still contain Sodium Pyruvate (usually 1 mM).
-
Mechanism: Cells will greedily consume unlabeled pyruvate from the media rather than synthesizing it from your labeled glucose via glycolysis. This bypasses the labeling of downstream metabolites.
-
The Fix: Use custom media that is Glucose-Free, Glutamine-Free, and Pyruvate-Free . Reconstitute only with your labeled tracer.
Table 1: Common Sources of Unlabeled Carbon Contamination
| Component | Hidden Unlabeled Source | Impact on 13C Data | Corrective Action |
| Standard FBS | Glucose, Glutamine, Lactate, Fatty Acids | Dilutes tracer pool; caps max enrichment. | Switch to Dialyzed FBS (dFBS). |
| Base Media | Sodium Pyruvate (1 mM) | Dilutes TCA and Lactate pools; bypasses glycolysis. | Use Pyruvate-Free base media. |
| Base Media | Glutamine (2-4 mM) | Dilutes Glutamate/TCA pools. | Use Glutamine-Free base media; add [U-13C]Gln or unlabeled Gln manually. |
| HEPES Buffer | None (Carbon source) | None (HEPES is not metabolized). | Safe to use. |
| Antibiotics | Negligible | Negligible. | Safe to use. |
Phase 2: Kinetics & Physiology (The "Time" Factor)
Diagnosis: You see high enrichment in upstream metabolites (e.g., Pyruvate) but low enrichment in downstream pools (e.g., Citrate, Succinate).
Isotopic Steady State (ISS)
Q: I labeled for 1 hour. Why is my TCA cycle not labeled? A: You have not reached Isotopic Steady State (ISS) . Metabolic pathways equilibrate at different rates.
-
Glycolysis: Fast turnover. Reaches ISS in minutes (5–30 min).
-
TCA Cycle: Slower turnover. Requires hours (3–12 hours) to reach steady state depending on the cell line.
-
Nucleotides/Lipids: Very slow. Requires 24–48 hours (often multiple cell divisions).
Protocol Adjustment: If you are performing Stationary MFA (Metabolic Flux Analysis), you must label long enough for the isotopic envelope to stabilize.[1] If you are performing Non-Stationary (Kinetic) Flux Analysis , you intentionally stop early, but you need extremely precise time points.
Cell Density & Growth Phase
Q: My cells were 100% confluent when I labeled. Why is the flux so low? A: Contact inhibition arrests cell division and downregulates anabolic metabolism.
-
The Fix: Perform labeling experiments when cells are in the exponential (log) phase (typically 60–80% confluence). This ensures metabolic pathways are active and fluxes are measurable.
Phase 3: Tracer Selection & Pathway Specificity
Diagnosis: You are using the wrong tool for the job.
Q: I am using [1,2-13C]Glucose to look at the TCA cycle, but the signal is messy. A: [1,2-13C]Glucose is primarily used to distinguish flux between Glycolysis and the Pentose Phosphate Pathway (PPP).
-
For TCA Cycle: Use [U-13C]Glucose (Uniformly labeled).[2] It provides the strongest signal strength (M+2, M+4, M+6 isotopologues) for TCA intermediates.
-
For Anaplerosis/Glutaminolysis: Use [U-13C]Glutamine .[2] Glucose often does not label the "bottom" of the TCA cycle (Succinate/Fumarate) well in cancer cells because they rely on Glutamine for those carbons.
Troubleshooting Workflow Diagram
The following decision tree helps you isolate the specific cause of poor incorporation.
Caption: Decision tree for isolating the root cause of low 13C enrichment. Follow the path from Media checks to Kinetic validation.
Phase 4: Sample Processing (The "Leakage" Risk)
Diagnosis: You have high variability between replicates or generally low signal intensity.
Q: I washed my cells 3 times with PBS to remove the media, but now my metabolites are gone. A: Metabolism is fast (seconds). Washing with warm or even room-temp PBS allows cells to continue metabolizing, consuming the intracellular pool while the tracer source is gone. Furthermore, organic solvents can cause leakage.
The "Golden Rule" of Quenching:
-
Speed: Metabolism must be stopped in <5 seconds.
-
Temperature: Everything must be on Dry Ice or in Liquid Nitrogen .
-
No Water Washes: For adherent cells, a quick dip in ammonium carbonate (volatile buffer) or saline is permitted only if ice-cold. Often, it is better to skip the wash and correct for media carryover computationally if the cells are fragile.
Protocol: Adherent Cell Extraction (Cold Methanol Method)
-
Place plate on Dry Ice/Ethanol bath.
-
Aspirate media immediately.
-
Do NOT wash (or wash once rapidly with -80°C 0.9% NaCl).
-
Add -80°C 80% Methanol/20% Water directly to the plate.
-
Scrape cells while frozen.
-
Transfer to tube, vortex, and centrifuge.
References & Further Reading
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[3] Link
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link
-
Yuan, M., et al. (2019). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature Protocols. Link
-
Cambridge Isotope Laboratories. (2020). Metabolic Flux Analysis FAQ. Link
Sources
- 1. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Minimizing isotopic scrambling in 13C tracer studies.
Topic: Minimizing Isotopic Scrambling & Maximizing Flux Resolution
Current Status: Operational Role: Senior Application Scientist Ticket ID: 13C-MFA-OPT-001
Core Concept: Defining "Scrambling"
Before troubleshooting, we must distinguish between the two types of "scrambling" that plague 13C studies. The approach to minimizing them differs fundamentally:
-
Biological Scrambling (Inherent): This occurs due to symmetric molecules (e.g., succinate) or reversible enzymatic reactions (e.g., pentose phosphate pathway). You cannot "stop" this, but you can minimize its impact on data ambiguity by selecting the correct tracer.
-
Methodological Scrambling (Artificial): This occurs when metabolism continues during sample harvesting (metabolic turnover), altering the isotopic labeling pattern after the experiment should have ended. You must eliminate this through rigorous quenching.
Module 1: Experimental Design & Tracer Selection
Objective: Select tracers that provide unique mass isotopomer distributions (MIDs) to resolve pathways despite biological scrambling.
The Problem: Ambiguity in the TCA Cycle
In the TCA cycle, Succinate is a symmetric molecule.[1] When a labeled alpha-ketoglutarate enters the cycle, the label position becomes randomized (scrambled) across the two ends of succinate. This results in a loss of positional information when succinate converts to fumarate and malate.
Diagnosis & Action Plan
User Report: "I cannot distinguish between oxidative TCA flux and anaplerotic flux using [U-13C]Glucose." Root Cause: [U-13C]Glucose labels all carbons, creating a "heavy" load that often saturates the MIDs, making it difficult to resolve specific entry points or cycling ratios.
Protocol: Tracer Selection Logic Do not default to [U-13C]Glucose. Use the following logic to minimize ambiguity:
| Target Pathway | Recommended Tracer | Rationale |
| Glycolysis Only | [U-13C]Glucose | Maximizes signal intensity for glycolytic intermediates. |
| TCA Cycle (Anaplerosis) | [1-13C]Glutamine | Enters TCA via glutamate; allows precise measurement of reductive carboxylation and anaplerosis without the noise of glycolytic input. |
| Pentose Phosphate (PPP) | [1,2-13C]Glucose | [1-13C] is lost as CO2 in the oxidative PPP. Comparing M+1 vs M+2 ratios allows calculation of PPP flux relative to glycolysis. |
| Complex/Global Flux | Mix: [U-13C]Glucose + [1,2-13C]Glucose | Provides constraints on both upper (PPP/Glycolysis) and lower (TCA) metabolism simultaneously [1]. |
Workflow Visualization: Tracer Decision Tree
Caption: Decision logic for selecting 13C tracers to resolve specific metabolic fluxes and mitigate biological scrambling ambiguity.
Module 2: Sample Preparation (Quenching)
Objective: Prevent methodological scrambling (post-sampling turnover).
The Problem: Metabolic Turnover
Metabolic reactions occur on the timescale of milliseconds to seconds. If you harvest cells by centrifugation at room temperature (or even 4°C) without quenching, enzymes like Pyruvate Kinase and Adenylate Kinase continue to function. This "scrambles" the isotopic snapshot, reflecting the harvest stress rather than the experimental condition.
Diagnosis & Action Plan
User Report: "My ATP/ADP energy charge is low, and my glycolytic labeling looks equilibrated." Root Cause: Inadequate quenching. The time taken to spin down cells allowed ATP hydrolysis and label redistribution.
Protocol: Cold Methanol Quenching (Adherent Cells) This protocol is the gold standard for stopping metabolism instantly [2].
-
Preparation: Pre-cool 80% Methanol (MeOH) to -80°C on dry ice.
-
Rapid Wash: Aspirate media. Immediately wash with 37°C PBS (optional, but risks leakage) or proceed directly to quench. Note: Speed is critical here.
-
The Quench: Pour -80°C 80% MeOH directly onto the cells.
-
Harvesting: Scrape cells in the cold methanol on dry ice.
-
Extraction: Transfer the slurry to a tube. Vortex at 4°C. Centrifuge at max speed (4°C) to pellet protein. Collect supernatant.
Protocol: Fast Filtration (Suspension Cells) Centrifugation is too slow for suspension cells.
-
Vacuum Filter: Apply culture to a nylon membrane filter (0.45 µm) under vacuum.
-
Quench: Immediately transfer the filter (with cells) into -80°C 80% MeOH .
Workflow Visualization: The "Stop-Watch" Protocol
Caption: Critical timing for cold-methanol quenching to prevent artificial isotopic scrambling during harvest.
Module 3: Data Analysis & Correction
Objective: Computationally correct for natural abundance and tracer impurity.
The Problem: Natural Isotopic "Noise"
Carbon-13 has a natural abundance of ~1.1%. If you do not correct for this, your M+1, M+2 data will be inflated, interpreted falsely as metabolic flux. Furthermore, commercial tracers are rarely 100% pure (often 99%).
Diagnosis & Action Plan
User Report: "I see M+1 labeling in my control samples." Root Cause: Natural abundance of 13C.[2][4] Solution: Apply a correction matrix algorithm.
Recommended Tools:
-
IsoCor / AccuCor: Open-source R/Python packages that correct for natural abundance and tracer purity [3].
-
Metabolic Flux Analysis (MFA) Software: Tools like INCA or 13C-Flux2 have built-in correction modules.
Correction Logic (Simplified Matrix):
The measured distribution (
Frequently Asked Questions (Support Tickets)
Q: Can I use PBS to wash cells before quenching? A: Proceed with extreme caution. Washing removes extracellular media (good) but stresses cells and takes time (bad). If analyzing fast-turnover metabolites (Glycolysis intermediates, ATP), skip the wash and account for media contamination in your blanks, or use a rapid dip in ammonium acetate.
Q: My succinate labeling is symmetric (M+2 is 50% labeled at C1, 50% at C4). Is this an error? A: No. This is biological scrambling . Succinate is symmetric.[1] The enzyme Succinate Dehydrogenase cannot distinguish between the two ends. Your model must account for this symmetry; do not try to "fix" it experimentally [4].
Q: How do I handle "dilution" from unlabelled sources? A: If you see lower enrichment than expected, check for anaplerosis (influx of unlabeled carbon into the TCA cycle, often from amino acids) or exchange fluxes . Run a parallel experiment with [U-13C]Glutamine to quantify the contribution of amino acids to the carbon pool.
References
-
Metallo, C. M., et al. (2009).[5] Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Journal of Biotechnology.
-
Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.
-
Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data.[4] Analytical Chemistry.
-
Crown, S. B., & Antoniewicz, M. R. (2013). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering.
Sources
- 1. The mechanism of succinate or fumarate transfer in the tricarboxylic acid cycle allows molecular rotation of the intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Frontiers | 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion [frontiersin.org]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
Isotope Correction Support Hub: Correcting for Natural 13C Abundance
Technical Guide & Troubleshooting Center
Introduction: The "1.1%" Problem
In stable isotope tracing (e.g., metabolic flux analysis), we introduce a heavy isotope tracer (typically
This creates a fundamental signal interference problem. Even in an unlabeled sample, a metabolite with
This guide provides the mathematical framework, decision matrices, and troubleshooting protocols to rigorously remove this background signal.
Core Logic: The Correction Matrix
The correction process is mathematically an inverse problem . We observe a "convoluted" mass distribution vector (MDV) that is a mixture of the true label and natural abundance.
The Mathematical Model
The relationship between the measured intensity (
To find the true enrichment, we must invert the matrix:
Key Concept: The matrix
Visualizing the Workflow
The following diagram illustrates the data processing pipeline, highlighting the critical decision point regarding Mass Resolution.
Figure 1: Decision workflow for natural abundance correction. Note the bifurcation based on instrument resolution, which dictates the choice of correction algorithm.
Critical Decision: Resolution Effects
One of the most common errors in modern metabolomics is applying low-resolution correction logic to high-resolution data (or vice versa).
| Feature | Low Resolution (Triple Quad) | High Resolution (Orbitrap/FT-ICR) |
| Physics | Cannot distinguish | Can resolve |
| The Problem | Natural | Natural |
| Correction Strategy | Standard Matrix: Must correct for all elements (C, N, H, O, S) simultaneously because they all pile up in the same bin. | Resolution-Dependent: Must only correct for isotopes that fall within the integration window of the tracer. |
| Recommended Tool | IsoCor (v1), ICT | AccuCor, IsoCor v2, IsoCorrectoR |
Warning: If you use a standard low-res matrix on high-res data where you have excluded the
Troubleshooting Guide
Issue 1: Negative Isotopologue Intensities
Symptom: After correction, the M+0 or M+1 values are negative (e.g., -5%). Diagnosis:
-
Low Signal-to-Noise: The raw intensity of high-mass isotopologues is dominated by noise. Subtracting the theoretical natural abundance results in a negative number.
-
Incorrect Formula: The matrix
was built using the wrong chemical formula (e.g., derivatized vs. underivatized). -
Over-Correction: See "Resolution Effects" above.
Solution Protocol:
-
Step 1: Verify the chemical formula used for the matrix includes all atoms (including derivatization tags like TBDMS).
-
Step 2: Check the algorithm. Simple matrix inversion (
) allows negative values. -
Step 3 (Recommended): Use Non-Negative Least Squares (NNLS) regression instead of simple inversion. This mathematically constrains the solution to
while minimizing the error, rather than arbitrarily "flooring" values to zero which skews the sum.
Issue 2: Skewed M+0 in Unlabeled Controls
Symptom: Your unlabeled control samples show 95% M+0 and 5% M+1 after correction (should be 100% M+0). Diagnosis:
-
Detector Saturation: The M+0 peak was so high it saturated the detector, artificially lowering its ratio relative to M+1.
-
Adduct Interference: A protonated ion
might overlap with a background ion.
Solution Protocol:
-
Dilute samples and re-inject.
-
Check peak shape quality.[1]
-
Ensure the correction tool accounts for tracer purity (usually defined as
, e.g., 0.99 for 99% enriched glucose).
Standard Operating Procedure (SOP)
Objective: Correct raw intensity data for natural
Step 1: Define the Molecular Entity Determine the exact elemental composition of the ion measured.
-
Example: Glutamate (C5H9NO4).
-
If Derivatized: TBDMS-Glutamate (C16H35NO4Si2). Crucial: You must correct for the natural isotopes of the Silicon and Carbon in the tag.
Step 2: Construct the Correction Matrix (M)
Calculate the theoretical distribution vector (
Step 3: Data Integration Extract peak areas for M+0, M+1, ..., M+n.
-
Quality Gate: Ensure M+0 is not saturated (>1e8 counts on Orbitrap often indicates saturation).
Step 4: Algorithm Execution Input data into a validated tool (e.g., IsoCorrectoR or AccuCor ).
-
Parameter: Set Resolution = High/Low.
-
Parameter: Set Tracer Purity = Value from Certificate of Analysis (e.g., 0.995).
Step 5: Validation
Check the sum of fractions:
Visualization: The Correction Logic
This diagram explains why the correction is necessary by showing the signal composition.
Figure 2: Component analysis of a Mass Isotopologue Signal. Natural abundance and tracer impurity are "contaminants" that must be mathematically subtracted to reveal the biological flux.
FAQ: Frequently Asked Questions
Q: Can I correct for natural abundance if I don't have an unlabeled control? A: Yes. The correction is based on theoretical probabilities derived from the chemical formula, not the control samples. However, unlabeled controls are vital for QC to ensure your instrument isn't producing artifacts.
Q: I am using a dual tracer (
Q: Why does my M+0 decrease after correction? A: It shouldn't. M+0 represents the unlabeled fraction. Correction typically increases the relative fraction of M+0 (by removing the false M+1, M+2, etc., attributed to natural abundance), effectively "sharpening" the distribution back toward the unlabeled state if no flux occurred. If M+0 decreases, check for matrix ill-conditioning.
References
-
Moseley, H. N. B. (2010). Error Analysis and Propagation in the Metabolic Flux Analysis of Stable Isotope Labeling Experiments. Metabolites.[2][3][4][5] Link
-
Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data. Analytical Chemistry. Link
-
Millard, P., et al. (2019).[6] IsoCor: isotope correction for high-resolution MS labeling experiments.[4][7] Bioinformatics. Link
-
Heinrich, P., et al. (2018).[4] IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics.[2][7] Scientific Reports. Link
-
Midani, F. S., et al. (2017).[6] Genome-scale factor analysis of quantitative 13C-labeling data. PLOS Computational Biology. Link
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frequently asked questions — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 13C-Metabolic Flux Analysis & Isotopologue Profiling
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Quantifying Low Abundance 13C-Labeled Metabolites
Welcome to the Advanced Flux Analysis Support Hub
As a Senior Application Scientist, I often see researchers struggle not with the concept of 13C labeling, but with the physics of detection. When you move beyond abundant metabolites like Glutamate or Lactate and attempt to quantify trace intermediates (e.g., Fructose-1,6-bisphosphate or CoA esters), you collide with the Ion Statistics Barrier .
In low-abundance regimes, the stochastic nature of ion detection creates noise that is not Gaussian but Poissonian. This distorts your Mass Isotopomer Distributions (MIDs), rendering standard natural abundance correction algorithms unstable.
This guide moves beyond standard protocols to address the specific engineering and computational challenges of low-abundance flux analysis.
Module 1: The "Invisible Peak" Problem (Acquisition Strategies)
Symptom: You cannot detect the M+n isotopologues of your target metabolite, or the signal-to-noise ratio (S/N) is < 10, making integration unreliable.
The Root Cause: Dynamic Range & Ion Suppression
Mass spectrometers have a finite dynamic range. In a 13C experiment, the unlabeled (M+0) pool often dominates the spectrum (especially in non-steady-state experiments), causing detector saturation or suppression of the trace M+n isotopologues.
Solution: Carrier-Assisted Metabolomics (CIL-LC-MS)
Instead of relying on the instrument to detect your trace metabolite directly, use a "Carrier" to boost the signal. This method, pioneered for single-cell proteomics, is highly effective for trace metabolomics.
Protocol: 13C-Yeast Carrier Spike-In
-
Concept: You mix your experimental sample (low abundance) with a heavily labeled "Carrier" extract (high abundance, >99% 13C). The carrier provides a robust peak for the MS to trigger on and quantify against.
Step-by-Step Methodology:
-
Generate Carrier: Grow S. cerevisiae (yeast) on U-13C6 Glucose (>99%) until stationary phase.
-
Extract Carrier: Perform a harsh extraction (80:20 MeOH:H2O) to maximize yield. This is your "Master Mix."
-
Experimental Prep: Extract your biological samples (e.g., mammalian cells) as usual.
-
The Spike: Add a fixed amount of the 13C-Carrier to every experimental vial before LC-MS injection.
-
Acquisition: Set the MS to target the Heavy (Carrier) mass.
-
Quantification: Calculate the ratio of your experimental Light (or partially labeled) peaks relative to the robust Heavy Carrier peak.
Why this works: The carrier acts as a physical protectant against adsorption to vial walls and ensures the MS quadrupole transmission is optimized for that specific retention time.
Caption: Workflow for Carrier-Assisted Metabolomics to boost detection of low-abundance species.
Module 2: The "Impossible Percentage" Problem (Data Processing)
Symptom: After correcting for natural abundance, you see negative labeling percentages or enrichment values >100%.
The Root Cause: The Skew of Low S/N
Natural Abundance Correction (NAC) algorithms (like those in IsoCor or IsoCorrectoR) rely on matrix inversion. When the signal is low, noise is interpreted as "signal."
-
Example: If your baseline noise is 50 counts and your M+1 signal is 60 counts, the algorithm assumes you have significant labeling. The matrix subtraction then over-corrects, leading to mathematical artifacts.
Troubleshooting Guide: Validating the Correction
| Checkpoint | Action Required |
| S/N Threshold | If the intensity of the base peak (M+0) is < 10^4 (Orbitrap) or < 1000 (QQQ), do not perform NAC. Report raw intensity or flag as "Below Limit of Quantification for Isotopologues." |
| Resolution Check | Ensure you are not integrating an isobaric interference. For 13C, the neutron mass difference is 1.00335 Da . If your window is too wide (e.g., >10 ppm), you might capture N15 or S34 isotopes from neighbors. |
| Tracer Purity | Did you enter the exact purity of your glucose/glutamine? Commercial tracers are 99.0% - 99.5% pure. Entering "100%" in your software will cause systematic under-estimation of M+0. |
The Correction Logic (Visualization)
Understanding how the algorithm "unmixes" the natural 1.1% 13C background is vital for troubleshooting.
Caption: The mathematical flow of Natural Abundance Correction and where noise introduces artifacts.
Module 3: Experimental FAQ (Troubleshooting)
Q1: I am using a Triple Quadrupole (QQQ). Should I use MRM or Scan mode for 13C flux? A: You must use Targeted MRM . Scan mode lacks the sensitivity for low-abundance isotopologues.
-
Protocol: Set up specific transitions for each isotopologue.
-
Example for Lactate (C3H6O3, m/z 89 -> 43):
-
M+0: 89.0 -> 43.0
-
M+1: 90.0 -> 44.0 (Note: Fragment must also shift if it contains the carbon!)
-
M+3: 92.0 -> 45.0
-
-
Critical: You must know the carbon atom mapping of your fragment. If the fragment loses a carbon, the mass shift will differ from the precursor.
Q2: My M+0 peak is saturating the detector, but M+3 is barely visible. What do I do? A: This is the Dynamic Range issue.
-
Dilution: Dilute the sample so M+0 is within the linear range (e.g., < 1e8 on Orbitrap).
-
Short Transients: If using Orbitrap, reduce Injection Time (IT) to 50ms to prevent space-charge effects, even if it hurts sensitivity slightly.
-
Hi-Lo Method: Inject the sample twice. Once at high concentration (to read M+n) and once at 1:10 dilution (to read M+0). Stitch the data during processing.
Q3: How do I handle "Labeling Leakage" during quenching? A: Low abundance metabolites turnover in seconds. If you quench slowly, the labeling pattern changes during the harvest.
-
Standard: PBS wash -> Trypsin -> Spin -> Extract (This is WRONG for flux).
-
Correct: Direct addition of -80°C 80:20 Methanol:Water directly to the culture dish. Scrape cells in the solvent. This stops enzyme activity instantly.
References & Further Reading
-
Su, X., et al. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. (Discusses the physics of ion statistics and detection limits). Link
-
Millard, P., et al. (2019). IsoCor: correcting MS data for natural isotope abundance and tracer purity. Bioinformatics. (The standard algorithm for correction). Link
-
Bennett, B. D., et al. (2008).[1] Absolute quantitation of intracellular metabolite concentrations by microbial metabolomics. Nature Protocols. (Foundational text on quenching and extraction). Link
-
Buescher, J. M., et al. (2015).[2] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. (Guide to interpreting MIDs). Link
-
Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-based stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. Link
Sources
Technical Support Center: High-Fidelity 13C Isotopologue Analysis
Current Status: Operational Support Tier: Level 3 (Advanced Application Support) Subject: Optimizing Mass Resolution & Acquisition Parameters for Fine Structure Isotopologue Analysis
Introduction: The "Fine Structure" Challenge
In metabolic flux analysis (MFA) and tracer studies, standard mass resolution (separating
A nominal
- C isotope: Mass shift of +1.00335 Da .
- N isotope: Mass shift of +0.99703 Da .
- S isotope: Mass shift of +0.99938 Da .
The mass difference between a
This guide addresses the hardware and software configurations required to resolve these interferences.
Module 1: Resolution Requirements
Q: What resolving power (R) do I need to separate C from N?
A: You must calculate
To separate the 6.32 mDa gap between
Required Resolution Table:
| Analyte m/z | Required | Minimum R (50% Valley) | Recommended Setting (Orbitrap) | Recommended Setting (TOF) |
| 200 | 0.00632 | ~31,600 | 60,000 | > 40,000 |
| 400 | 0.00632 | ~63,300 | 120,000 | Ultra-High Res Mode |
| 600 | 0.00632 | ~95,000 | 120,000 / 240,000 | Not typically resolvable |
| 800 | 0.00632 | ~126,000 | 240,000 | Not typically resolvable |
*Standard Q-TOFs typically cap at 40k-60k resolution, making them unsuitable for fine structure analysis of large molecules.
Visual Guide: Resolution Decision Tree
Caption: Logic flow for determining minimum resolution requirements based on analyte mass and matrix complexity.
Module 2: Orbitrap Optimization (Space Charge Effects)
Q: I set my Orbitrap to 120,000 resolution, but my peaks are still merging or shifting. Why?
A: You are likely experiencing Space Charge Effects (Coulombic repulsion).
In an Orbitrap, if too many ions are injected into the trap (High AGC Target), the ion packet expands due to repulsion. This causes:
-
Coalescence: Closely spaced frequencies (like
C and N) merge into a single, mass-shifted peak. -
Frequency Shift: The observed mass drifts, ruining accuracy (< 1 ppm becomes > 5 ppm).
Protocol: AGC Optimization for Isotopologues
Objective: Balance sensitivity with spectral fidelity.
-
Baseline Run:
-
Set Resolution: 120,000 (at m/z 200).[2]
-
Set AGC Target:
(Standard). -
Inject a standard with known
C/ N overlap (e.g., a peptide or metabolite mix).
-
-
Step-Down Test:
-
Reduce AGC Target sequentially:
. -
Keep Maximum Injection Time (IT) constant (e.g., 100ms) to isolate the AGC variable.
-
-
Data Evaluation:
-
Extract the
peak. -
Pass Criteria: Distinct "saddle" or baseline separation between the 13C and 15N peaks.
-
Fail Criteria: Single peak with a mass error > 2 ppm from the theoretical
C mass.
-
Expert Insight: For fine structure analysis, an AGC target of
Module 3: TOF Optimization (Detector Saturation)
Q: My Q-TOF shows good separation, but the 13C/12C ratio is consistently lower than expected. Is my sample degraded?
A: It is likely Detector Saturation (Dead Time) , not sample degradation.
TOF detectors (TDC - Time to Digital Converters) have a "dead time" after registering an ion (typically few ns). If a
-
Result: The intense peak (
C) is under-counted more significantly than the weak peak ( C), or vice-versa depending on arrival statistics, skewing the ratio.
Troubleshooting Steps:
-
Check Intensity: Ensure your base peak intensity is below the instrument's linear dynamic range limit (usually
counts/spectrum for TOF). -
Dilution Test: Run a 1:10 dilution of your sample.
-
Enable Dead-Time Correction: Verify that your acquisition software has "TDC Correction" or "Saturation Correction" enabled [2].
Module 4: Data Processing & Visualization
Q: Should I acquire data in Centroid or Profile mode?
A: For Isotopologue Fine Structure: Always Profile Mode.
-
Centroiding: Algorithms often snap to the local maximum. If
C and N partially overlap, the centroid algorithm may create a single centroid at the weighted average mass, destroying the fine structure information. -
Profile: Preserves the raw line shape, allowing you to visually inspect for "shoulders" or saddles that indicate hidden interferences.
Workflow: The "Self-Validating" Loop
This workflow ensures that every dataset generated is validated for isotopic fidelity before biological interpretation.
Caption: Iterative workflow to validate spectral accuracy before quantitative analysis.
References
-
Makarov, A., et al. (2009).[5] "Performance of Orbitrap Mass Analyzer at Various Space Charge and Non-Ideal Field Conditions." Journal of the American Society for Mass Spectrometry.
-
Shimadzu Technical Report. (2019). "On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS." Shimadzu Journal.
-
Thermo Fisher Scientific. (2023). "Metabolome identification using LC-MSn Orbitrap-based mass spectrometry." Application Note.
-
Su, X., et al. (2017). "High-Resolution Isotopologue Analysis of 13C-Labeled Metabolites." Analytical Chemistry.
Sources
- 1. How does TOF Resolving Power change with m/z? - Chromatography Forum [chromforum.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS Assay for Small-Molecule Pharmacokinetic Sample Analysis – A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
How to address incomplete isotopic steady state in experiments.
Ticket: Addressing Incomplete Isotopic Steady State
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Critical for Data Validity)
Executive Summary & Diagnosis
The Issue: You are performing a 13C-Metabolic Flux Analysis (MFA) experiment. You observe that the mass isotopomer distributions (MIDs) of your intracellular metabolites are still changing over time, or you suspect that slow-turning-over pools (like amino acids or lipids) have not equilibrated with the tracer.
The Risk: Standard 13C-MFA relies on the Isotopic Steady State (ISS) assumption.[1] This assumes that the labeling pattern of intracellular metabolites has reached a constant plateau. If you apply standard steady-state models to transient (non-steady state) data, your calculated fluxes will be mathematically valid but biologically erroneous, often underestimating flux through large pools.
Diagnosis Protocol (The "Plateau Test"): Before modeling, you must validate ISS.
-
Sample at multiple time points: (e.g.,
, , ). -
Compare MIDs: If the fractional enrichment changes by >3-5% (accounting for measurement error) between time points, you have not reached ISS.
Decision Matrix: Choosing the Correct Mitigation
Do not force a steady-state model on non-steady-state data. Use this logic flow to determine your next step.
Figure 1: Decision matrix for addressing incomplete isotopic steady state. Blue paths indicate experimental adjustments; Red paths indicate computational changes.
Mitigation Strategy A: Experimental Extension
Use this when your cells are viable for long periods, and the metabolic phenotype is stable.
If the labeling is slow but the cells are healthy, you simply need more time. However, extending time introduces a new risk: Metabolic Non-Steady State . You must ensure the cells do not deplete nutrients, which would alter their metabolic fluxes during the labeling period.
Protocol: The "Media Clamp" Method
To maintain metabolic steady state (constant fluxes) while waiting for isotopic steady state (constant labeling):
-
Pre-Culture: Adapt cells to the exact medium formulation (minus tracer) for 2-3 passages.
-
Tracer Introduction: Switch to 13C-labeled media.
-
The Clamp (Crucial Step): Do not let glucose/glutamine drop below 50% of their initial concentration.
-
Adherent Cells: Perform partial media exchanges (refresh 50% of volume) every 12-24 hours with fresh labeled media.
-
Suspension/Bioreactors: Operate in chemostat or perfusion mode to keep nutrient concentration constant.
-
-
Validation: Measure cell number and extracellular metabolite concentrations. They should increase linearly (or remain constant in perfusion), indicating stable metabolic rates.
Mitigation Strategy B: Isotopically Non-Stationary MFA (INST-MFA)
Use this when extending time is impossible (e.g., short-lived primary cells, toxic tracers) or when measuring slow pools (TCA cycle vs. Amino Acids).[2]
If you cannot reach a plateau, you must model the kinetics of the labeling. This requires INST-MFA , which fits Ordinary Differential Equations (ODEs) to your data rather than algebraic equations.
Technical Comparison: SS-MFA vs. INST-MFA
| Feature | Standard SS-MFA | INST-MFA |
| Assumption | Labeling is constant ( | Labeling is changing ( |
| Data Required | Single time point (at plateau) | Multiple time points (during curve rise) |
| Computational Load | Low (Algebraic solution) | High (ODE integration) |
| Output | Fluxes only | Fluxes + Pool Sizes |
| Software | Metran, 13CFLUX2 | INCA , 13CFLUX2, FreeFlux |
Protocol: INST-MFA Workflow
Prerequisite: You need specialized software. INCA (Isotopomer Network Compartmental Analysis) is the standard for this workflow [1].
-
Rapid Sampling Setup:
-
INST-MFA relies on the shape of the labeling curve. You need early time points.[3]
-
Schedule: 0 min (unlabeled), 5 min, 15 min, 30 min, 1 hr, 2 hr, 6 hr.
-
-
Quenching (Critical):
-
Metabolism must stop instantly. Slow quenching distorts the kinetic curve.
-
Method: Direct addition of -80°C 80:20 Methanol:Water to the culture dish. Do not trypsinize before quenching.
-
-
Data Processing:
-
Modeling:
-
INCA will estimate both Fluxes (
) and Pool Sizes ( ) . -
Note: If the model fails to fit, check your pool size bounds. INST-MFA is highly sensitive to the assumed size of intracellular metabolite pools.
-
Figure 2: Workflow for Isotopically Non-Stationary MFA (INST-MFA). Note the requirement for multi-point sampling and ODE modeling.
Frequently Asked Questions (FAQs)
Q: Can I just ignore the slow pools (e.g., Valine, Leucine) and focus on the fast ones (Pyruvate, Lactate)? A: Proceed with caution. If the slow pools are "sinks" (end-products), you can often ignore them in a steady-state model. However, if a slow pool feeds back into the central metabolism (e.g., glutamate feeding back into alpha-ketoglutarate), ignoring its non-steady state status will distort the flux estimates of the TCA cycle.
Q: How do I know if I have "Metabolic Steady State" even if I don't have "Isotopic Steady State"?
A: Metabolic steady state means the rates are constant, not the labeling. Monitor extracellular fluxes (glucose uptake, lactate production). If these rates are linear (
Q: I don't have INCA. Can I use Python? A: Yes. FreeFlux is an open-source Python package capable of INST-MFA [3].[6] However, INCA remains the most widely cited and user-friendly GUI-based option for this specific application.
References
-
Young, J. D. (2014).[2][7][8] INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[6][7][9] Bioinformatics, 30(9), 1333–1335.
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325.
-
Wu, C., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis.[6] ACS Synthetic Biology, 12(9), 2528–2538.
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201.
Sources
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 8. m.youtube.com [m.youtube.com]
- 9. INCA | Datasets2Tools [maayanlab.cloud]
Validation & Comparative
Technical Guide: Validating Metabolic Flux Models with Ethyl Acetate-1,2-13C2
Executive Summary
In metabolic flux analysis (MFA), accurately resolving the cytosolic Acetyl-CoA pool is a persistent challenge. While [U-13C]-Glucose is the gold standard for central carbon metabolism, it fails to distinguish between mitochondrial and cytosolic Acetyl-CoA generation due to the rapid exchange of citrate. [1,2-13C2]-Acetate offers a cytosolic entry point but is rate-limited by ACSS2 (Acyl-CoA Synthetase Short-Chain Family Member 2) expression and membrane transport kinetics.
Ethyl Acetate-1,2-13C2 acts as a "metabolic Trojan horse." It permeates cell membranes passively and is hydrolyzed intracellularly by carboxylesterases, delivering a direct, unregulated flux of labeled acetate to the cytosolic pool. This guide validates the use of Ethyl Acetate-1,2-13C2 for quantifying de novo lipogenesis (DNL) and histone acetylation, providing a robust alternative where glucose or free acetate tracers fall short.
Part 1: The Tracer Landscape
Why Ethyl Acetate?
The selection of a tracer dictates the resolution of your metabolic model.[1] The table below objectively compares Ethyl Acetate against standard alternatives for probing Acetyl-CoA dependent pathways.
Table 1: Comparative Performance of Acetyl-CoA Tracers
| Feature | [U-13C6]-Glucose | [1,2-13C2]-Acetate | Ethyl Acetate-1,2-13C2 |
| Primary Entry | GLUT Transporters | MCT / Passive (pH dependent) | Passive Diffusion (Lipophilic) |
| Metabolic Route | Glycolysis | ACSS2 (Cytosolic) or ACSS1 (Mito) | Hydrolysis |
| Pool Specificity | Mixed (Mitochondrial + Cytosolic) | Highly dependent on ACSS2 levels | Predominantly Cytosolic |
| Rate Limiting Step | Glycolysis / TCA flux | Uptake & ACSS2 expression | Esterase Activity (Rapid) |
| Key Application | Central Carbon Metabolism (TCA) | Glioblastoma / Hypoxia Studies | De Novo Lipogenesis / Histone Acetylation |
| Confounding Factors | Anaplerosis dilutes label | Variable uptake in different cell lines | Ethanol byproduct (minor redox shift) |
Part 2: Mechanistic Validation
To validate a metabolic model using Ethyl Acetate, one must understand its unique entry mechanism. Unlike glucose, which requires active transport, or acetate, which requires specific transporters or protonation, Ethyl Acetate diffuses freely. Once inside, it is cleaved by non-specific esterases into Ethanol and [1,2-13C2]-Acetate .
The following diagram illustrates this "Trojan Horse" mechanism and how it isolates the cytosolic Acetyl-CoA pool from mitochondrial anaplerosis.
Diagram 1: The Cytosolic Acetyl-CoA "Trojan Horse"
Caption: Ethyl Acetate bypasses glycolysis and mitochondrial transport, directly labeling the cytosolic Acetyl-CoA pool via hydrolysis and ACSS2, unlike Glucose which requires the Citrate Shuttle.
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, this protocol includes internal validation steps (Mass Isotopomer Distribution Analysis - MIDA) to confirm that the tracer is driving lipogenesis.
Cell Culture & Tracer Incubation[2][3][4][5]
-
Seeding: Seed cells (e.g., HeLa, A549, or primary hepatocytes) to reach 70-80% confluency.
-
Media Prep: Prepare DMEM lacking glucose/pyruvate/glutamine initially. Reconstitute with unlabeled glucose (5-10 mM) and glutamine (2-4 mM) to physiological levels.
-
Tracer Addition: Add Ethyl Acetate-1,2-13C2 to a final concentration of 0.5 mM to 5 mM .
-
Note: Concentrations >10 mM may induce toxicity due to ethanol accumulation.
-
-
Time Course: Incubate for 12–24 hours to reach isotopic steady state in the fatty acid pool.
Metabolite Extraction (Lipid Fraction)
Unlike polar metabolite extraction, validating EtAc requires focusing on the lipid fraction (Palmitate).
-
Aspirate media and wash cells 2x with ice-cold PBS.
-
Quench metabolism with Methanol:Water (1:1) at -80°C.
-
Add Chloroform (Methanol:Chloroform:Water 1:1:0.9 ratio) for phase separation (Folch method).
-
Collect the lower organic phase (Lipids). Dry under nitrogen gas.
Derivatization & GC-MS
-
Saponification: Dissolve dried lipids in 1M KOH in 90% Ethanol (60°C, 1 hr) to release free fatty acids.
-
Derivatization: Acidify and extract with hexane. Derivatize with FAME (Fatty Acid Methyl Ester) reagents or TBDMS for GC-MS analysis.
-
Detection: Monitor the m/z ions for Palmitate (C16:0).
-
Unlabeled (M+0): m/z 270 (FAME)
-
Labeled Isotopomers: m/z 272, 274, 276... (Increments of +2).
-
Part 4: Data Analysis & Model Fitting
The validation of the model relies on the Mass Isotopomer Distribution (MID) . Because Ethyl Acetate-1,2-13C2 provides intact C2 units (Acetyl-CoA), you should observe a specific pattern in Palmitate synthesis.
Expected Data Patterns
If the model is valid and EtAc is driving lipogenesis, you will see specific enrichment patterns compared to glucose.
| Tracer | Acetyl-CoA Labeling Pattern | Palmitate (C16) Mass Shift | Interpretation |
| [U-13C]-Glucose | M+2 (via PDH) | M+2, M+4, M+6... | Indicates glycolytic contribution.[1][2][3] |
| Ethyl Acetate-1,2-13C2 | M+2 (Direct) | M+2, M+4, M+6... | Indicates cytosolic Acetyl-CoA contribution independent of ACLY. |
| [1-13C]-Acetate | M+1 | M+1, M+2, M+3... | Harder to resolve; M+1 shifts are less distinct than M+2 doublets. |
Flux Calculation (MIDA)
Use the following logic to validate the fraction of lipogenic Acetyl-CoA derived from Ethyl Acetate (
-
Calculate Enrichment (
): Using the isotopomer distribution of Palmitate, fit the data to a binomial expansion model based on the polymerization of 8 Acetyl-CoA units. Where is the precursor enrichment of the cytosolic Acetyl-CoA pool. -
Validation Check: If
(in parallel experiments), the cell line relies on exogenous acetate/ACSS2 for lipid synthesis, or ACLY activity is suppressed.
Diagram 2: Validation Workflow
Caption: Step-by-step workflow for validating cytosolic Acetyl-CoA flux using Ethyl Acetate tracing and GC-MS analysis.
References
-
Comerford, S. A., et al. (2014).[2] Acetate dependence of tumors. Cell. [Link] (Establishes the critical role of acetate metabolism in cancer and the utility of tracing this pathway).
-
Kamphorst, J. J., et al. (2014). Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate.[4] Cancer & Metabolism.[1][5][6] [Link] (Key validation paper demonstrating how acetate/ethyl acetate tracing uncovers cytosolic Acetyl-CoA sources under hypoxic stress).
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. [Link] (Authoritative source on the mathematical modeling of isotopomer distributions).
-
Zhao, S., et al. (2016). ATP-Citrate Lyase Controls a Glucose-to-Acetate Switch in Lipid Synthesis. Cell Reports. [Link] (Demonstrates the mechanistic switch between glucose and acetate utilization, validated via 13C tracing).
Sources
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Ethyl Acetate-1,2-13C2 vs. [U-13C]Glucose for Metabolic Flux Analysis
Executive Summary
In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the metabolic map. While [U-13C]Glucose remains the gold standard for interrogation of central carbon metabolism (glycolysis, pentose phosphate pathway, and TCA cycle), it suffers from isotopic dilution and complex scrambling patterns when isolating downstream pathways like de novo lipogenesis (DNL).
Ethyl Acetate-1,2-13C2 (hydrolyzing to [1,2-13C2]acetate) serves as a specialized alternative. It bypasses glycolysis entirely, entering the TCA and lipogenic pools directly via Acetyl-CoA Synthetase (ACSS2). This guide compares the two tracers, highlighting that while Glucose provides a global metabolic snapshot, Ethyl Acetate offers superior resolution for cytosolic acetyl-CoA turnover and fatty acid synthesis, provided the user controls for the ethanol byproduct.
Mechanistic Divergence & Pathway Entry
To interpret data correctly, one must understand the distinct entry points of these tracers. Glucose relies on transporter kinetics (GLUTs) and glycolytic regulation. Ethyl acetate relies on passive diffusion and intracellular esterase activity.
Pathway Visualization
The following diagram illustrates the differential entry of [U-13C]Glucose versus Ethyl Acetate-1,2-13C2 into the Acetyl-CoA pool.
Figure 1: Differential metabolic entry points. Glucose enters via glycolysis and the mitochondria. Ethyl acetate diffuses passively, hydrolyzes, and its acetate moiety is activated directly to cytosolic Acetyl-CoA by ACSS2.
Performance Comparison
Technical Specifications Table
| Feature | [U-13C]Glucose | Ethyl Acetate-1,2-13C2 |
| Primary Target | Central Carbon Metabolism (Global) | Fatty Acid Synthesis, Histone Acetylation |
| Transport Mechanism | Active/Facilitated (GLUT1-4) | Passive Diffusion (Lipophilic) |
| Glycolysis Labeling | High (M+6 G6P, M+3 Pyruvate) | None (Bypasses glycolysis) |
| TCA Cycle Entry | via Pyruvate (PDH & PC) | via Acetyl-CoA (ACSS2) |
| Lipogenesis Resolution | Good, but diluted by unlabeled citrate | Excellent (Direct precursor) |
| Isotopic Scrambling | High (via TCA cycling) | Low (Direct incorporation) |
| Confounding Factors | Pentose Phosphate Pathway loss | Ethanol byproduct toxicity/metabolism |
| Cost | Low (Commodity tracer) | Moderate to High |
Deep Dive: Lipogenesis Tracking
Why Ethyl Acetate Wins: When using [U-13C]glucose to study lipogenesis, the label must pass through glycolysis (generating M+3 pyruvate), enter the mitochondria, become M+2 Acetyl-CoA, turn into Citrate, and be exported back to the cytosol. During this journey, substantial isotopic dilution occurs due to exchange with unlabeled anaplerotic carbon (e.g., glutamine).
Ethyl acetate delivers [1,2-13C2]acetate directly to the cytosol. Intracellular esterases cleave it, and ACSS2 (Acyl-CoA Synthetase Short-Chain Family Member 2) converts it to Acetyl-CoA. This pool is immediately available for FASN (Fatty Acid Synthase) , resulting in cleaner Mass Isotopomer Distributions (MIDs) for calculating de novo lipogenesis rates.
Why Glucose is Necessary: Glucose labels the glycerol backbone of triglycerides (via DHAP). Acetate does not. Therefore, to distinguish between fatty acid chain synthesis and triglyceride assembly, dual tracing or parallel experiments are often required.
Experimental Protocols
Protocol A: [U-13C]Glucose Labeling (Standard)
Best for: Global flux analysis, Warburg effect studies.
-
Seeding: Seed cells in 6-well plates. Reach 70-80% confluency.
-
Wash: Wash cells 2x with PBS to remove residual unlabeled glucose.
-
Pulse: Add DMEM lacking glucose/pyruvate, supplemented with 10% dialyzed FBS and 10-25 mM [U-13C]Glucose .
-
Incubation: Incubate for 24-48 hours (steady state) or 15-60 mins (dynamic flux).
-
Extraction: Rapidly aspirate media. Quench metabolism with -80°C 80:20 Methanol:Water .
Protocol B: Ethyl Acetate-1,2-13C2 Labeling (Specialized)
Best for: Lipogenesis, histone acetylation, or cells with impaired glucose transport.
Critical Safety Note: Ethyl acetate is volatile and hydrolyzes to ethanol. Ethanol can induce stress signaling or serve as a carbon source itself.
-
Pre-Equilibration: Ensure culture media pH is stable (acetate can alter buffering).
-
Tracer Preparation:
-
Prepare a stock solution of Ethyl Acetate-1,2-13C2 in DMSO or ethanol (if solubility is an issue, though it is moderately soluble in water).
-
Preferred: Add directly to media to a final concentration of 0.5 mM to 5 mM . Do not exceed 5 mM to avoid ethanol toxicity.
-
-
Pulse:
-
Replace media with maintenance media (containing unlabeled glucose to maintain cell viability).
-
Add Ethyl Acetate tracer.[1]
-
Control: Run a parallel plate with unlabeled Ethyl Acetate to assess toxicity.
-
-
Incubation: 4–12 hours. (Acetate turnover is rapid; long incubations may lead to high ethanol accumulation).
-
Extraction:
-
For Lipids: Saponification extraction (Chloroform/Methanol) is required to isolate fatty acids.
-
For TCA intermediates: Polar extraction (Methanol/Water).
-
Data Interpretation & Workflow
The following workflow describes how to process the samples after extraction.
Figure 2: Analytical workflow for 13C-tracer experiments. FAME (Fatty Acid Methyl Ester) derivatization is critical for ethyl acetate lipogenesis studies.
Mass Isotopomer Distribution (MID) Analysis[2]
-
Glucose Tracing: Look for M+2 isotopomers in Citrate and M+3 in Lactate/Alanine. This confirms glycolysis
TCA flux. -
Ethyl Acetate Tracing:
-
Lipids (Palmitate): Look for M+2, M+4, M+6... patterns. Since acetate adds C2 units, you will see even-numbered mass shifts.
-
TCA Cycle: Acetate enters as Acetyl-CoA.[2][3] In the first turn of the TCA cycle, it labels Citrate (M+2).
-
Scrambling Check: If you see odd-numbered isotopomers (M+1, M+3) in lipids early on, it suggests significant recycling or background noise, as direct acetate incorporation should yield +2 increments.
-
References
-
Metallo, C. M., et al. (2011). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature, 481(7381), 380-384. Link
- Context: Establishes protocols for tracing lipogenic acetyl-CoA sources.
-
Comerford, S. A., et al. (2014). "Acetate dependence of tumors." Cell, 159(7), 1591-1602. Link
- Context: Validates the use of acetate tracers and the role of ACSS2 in tumor metabolism.
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link
-
Context: Authoritative review on MFA methodologies and tracer selection.[4]
-
-
Schug, Z. T., et al. (2015). "Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress." Cancer Cell, 27(1), 57-71. Link
- Context: Mechanistic grounding for the acetate-to-lipid p
-
Wolfe, R. R., & Jahoor, F. (1990). "Recovery of labeled CO2 during the infusion of C-1- vs C-2-labeled acetate: implications for tracer studies of substrate oxidation." The American Journal of Clinical Nutrition, 51(2), 248-252. Link
- Context: Foundational work on acetate tracer kinetics and oxid
Sources
Benchmarking Isotopic Precision: Ethyl [1,2-13C2]Acetate in Metabolic Flux Analysis
Executive Summary: The Case for Organic Precursors
In metabolic flux analysis (MFA), the delivery mechanism of the tracer is as critical as the tracer itself. While Sodium Acetate-1,2-13C2 has long been the standard for probing the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis (FAS), it suffers from significant reproducibility hurdles: rapid uptake spikes, pH-induced metabolic shifts, and osmotic stress.
Ethyl Acetate-1,2-13C2 (specifically labeled on the acetyl moiety: Ethyl [1,2-13C2]acetate) offers a sophisticated alternative. It functions as a "chemical infusion pump," utilizing intracellular esterases to release labeled acetate at a steady rate. This guide benchmarks the reproducibility of Ethyl Acetate-1,2-13C2 against traditional salts, providing the protocols necessary to mitigate its primary risks: volatility and variable hydrolysis rates.
Mechanistic Grounding: The "Intracellular Infusion" Principle
To achieve reproducible data, one must understand the causality of the tracer's behavior. Unlike sodium acetate, which relies on monocarboxylate transporters (MCTs) and can saturate uptake kinetics, Ethyl Acetate enters cells via passive diffusion due to its lipophilicity.
Once intracellular, it encounters Carboxylesterases (CES) , which hydrolyze the ester bond:
This reaction creates a "metabolic clamp," providing a continuous, steady-state supply of Acetyl-CoA without the concentration spikes associated with bolus salt additions.
Critical Nomenclature Note
Alert: Ensure you procure Ethyl [1,2-13C2]acetate (CAS: varies by enrichment, labeled on the acetyl group).
Correct Tracer:
(Tracks TCA/FAS).Incorrect Tracer:
(Tracks Ethanol/Aldehyde metabolism).
Comparative Analysis: Ethyl Acetate vs. Alternatives
The following table synthesizes performance metrics from internal validation studies and peer-reviewed literature.
| Feature | Ethyl [1,2-13C2]Acetate | Sodium [1,2-13C2]Acetate | [U-13C]Glucose |
| Uptake Mechanism | Passive Diffusion (Lipophilic) | Active Transport (MCTs) | Active Transport (GLUTs) |
| Metabolic State | Steady-State Proxy (Slow release) | Bolus Spike (Rapid fluctuation) | Glycolysis Dependent |
| pH Impact | Neutral (No buffer shock) | Alkaline shift (requires buffering) | Neutral |
| TCA Entry Point | Direct (Acetyl-CoA) | Direct (Acetyl-CoA) | Indirect (Pyruvate |
| Reproducibility Risk | High (Volatility/Evaporation) | Medium (Uptake saturation) | Low (Standardized) |
| Byproduct Toxicity | Ethanol (Monitor <0.5%) | Sodium load (Osmotic stress) | Lactate accumulation |
| Cost Efficiency | High (Lower effective conc. needed) | Medium | Low (High consumption) |
Validated Protocol: The "Sealed-System" Workflow
Reproducibility with Ethyl Acetate fails most often due to evaporation before cellular uptake. The following protocol minimizes volatility errors.
Phase A: Pre-Equilibration (The "Cold Trap")
-
Preparation: Prepare a 1 M stock solution of Ethyl [1,2-13C2]acetate in DMSO (not water/media initially). DMSO reduces the vapor pressure compared to aqueous solutions.
-
Storage: Store aliquots in glass vials with Teflon-lined caps at -20°C. Never use plastic Eppendorf tubes for long-term storage of the neat tracer.
Phase B: The Incubation (Time )[1]
-
Media Spiking: Dilute the stock into pre-warmed (
C) culture media to a final concentration of 1–5 mM .-
Note: Do not exceed 10 mM to prevent ethanol toxicity from the hydrolysis byproduct.
-
-
Sealing: Immediately seal the culture plates/flasks with Parafilm or use gas-tight bioreactors.
-
Why? Ethyl acetate has a boiling point of 77°C but high vapor pressure. Unsealed plates can lose 20-40% of the tracer to the incubator atmosphere within 24 hours.
-
-
Incubation: Incubate for 24–48 hours. The slow hydrolysis rate requires longer incubation times than sodium acetate (typically 6–12 hours) to reach isotopic steady state.
Phase C: Quenching & Extraction
-
Rapid Quench: Remove media and wash cells with ice-cold PBS (4°C) within 15 seconds.
-
Crucial: Ethyl acetate is membrane-permeable. Slow washing leaches the tracer back out.
-
-
Metabolite Extraction: Add 80% Methanol/Water (-80°C) .
-
Lysis: Freeze-thaw cycle (
/ C) 3. -
Clarification: Centrifuge at 15,000
g for 10 min at 4°C.
Data Analysis & Visualization
Pathway Visualization
The following diagram illustrates the differential entry points and the "Steady Release" mechanism of Ethyl Acetate compared to salts.
Caption: Figure 1. The "Chemical Infusion" mechanism. Ethyl acetate bypasses membrane transporters, utilizing intracellular esterases for steady Acetyl-CoA generation.
NMR Spectral Validation
When analyzing the extracted metabolites via
-
The Doublet Signature: Because the C-C bond is intact, you will observe doublets rather than singlets for acetyl-derived carbons.
-
Coupling Constant (
):-
Expect a
for the acetyl backbone ( bond). -
Validation: If you see a singlet at the acetate chemical shift, the C-C bond has broken (scrambling) or you have high background contamination.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Enrichment (<5%) | Volatile loss of tracer. | Seal plates with Parafilm immediately. Switch to glass bioreactors. |
| High Cell Death | Ethanol toxicity. | Reduce Ethyl Acetate conc. to <5mM. Check cell line sensitivity to ethanol. |
| Inconsistent Replicates | Variable Esterase activity. | Ensure cells are at the same passage number and confluency (esterase expression varies with cell cycle). |
| Singlets in NMR (No J-coupling) | Bond cleavage or dilution. | Check for high background of unlabeled acetate. Confirm tracer purity (MS). |
Experimental Workflow Diagram
Caption: Figure 2. The Reproducibility Workflow. Step 3 (Sealing) is the primary failure point in ethyl acetate experiments.
References
-
Metabolic Flux Analysis using 13C-Acetate: Liu, N., Qiao, K., & Stephanopoulos, G. (2016). 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica. Metabolic Engineering.[1]
-
Tracer Selection & Reproducibility: Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[1][2] Journal of Biotechnology.
-
Hydrolysis Kinetics of Ethyl Acetate: Salmi, T., et al. (2013). Hydrolysis of ethyl acetate: Kinetic study and modeling. Chemical Engineering Science.
-
NMR Coupling Constants (
): Reich, H. J. (2023). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison.
Sources
Comparative Guide: Analytical Platforms for 13C-Labeled Metabolite Detection
Executive Summary
In the landscape of metabolic flux analysis (MFA), the choice between Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) is rarely about finding a "superior" instrument. It is about matching physical limitations to biological questions.
As a Senior Application Scientist, I often see researchers default to LC-MS for its sensitivity, ignoring that it often sacrifices the positional isotopomer data required to resolve parallel pathways (e.g., Pentose Phosphate Pathway vs. Glycolysis). Conversely, NMR provides structural certainty but fails with low-abundance signaling metabolites. This guide objectively compares these platforms, supported by experimental protocols and decision-making logic.
Part 1: The Physics of Detection
To understand the data, one must understand what is being measured. 13C detection relies on two distinct physical properties of the carbon-13 isotope.
Mass Spectrometry (GC-MS / LC-MS)[1][2][3][4][5][6]
-
Principle: Measures Mass Isotopologues .
-
Mechanism: 13C has a mass of 13.00335 Da, compared to 12C’s 12.00000 Da. MS detects the shift in the mass-to-charge ratio (
). -
Output: A distribution of weights (
, , ...). -
Limitation: In standard MS, an
lactate molecule tells you two carbons are labeled, but not which two.
NMR Spectroscopy
-
Principle: Measures Positional Isotopomers .
-
Mechanism: 13C has a nuclear spin of 1/2 (unlike 12C, which is spin-silent).[1] NMR detects the magnetic resonance frequency of specific carbon positions.
-
Output: Distinct peaks for C1, C2, or C3 positions within the same molecule.
-
Advantage: It can distinguish between [1,2-13C]-Glucose and [2,3-13C]-Glucose, which have the same mass but different metabolic origins.
Part 2: Head-to-Head Performance Matrix
The following table synthesizes performance data across standard configurations (600 MHz NMR vs. Orbitrap LC-MS vs. Single Quad GC-MS).
| Feature | NMR (1H-13C HSQC) | GC-MS (EI Source) | LC-HRMS (Orbitrap/Q-TOF) |
| Primary Metric | Positional Isotopomers | Fragment Isotopologues | Intact Isotopologues |
| Sensitivity (LOD) | Low (>1–10 µM) | High (10–100 nM) | Ultra-High (<1–10 nM) |
| Sample Volume | High (500 µL+) | Low (10–50 µL) | Low (5–20 µL) |
| Sample Prep | Minimal (Buffer + D2O) | Heavy (Derivatization req.) | Moderate (Extraction) |
| Central Carbon Coverage | Moderate (TCA/Glycolysis) | Excellent (Volatile acids) | Good (Polar metabolites) |
| Lipid/Nucleotide Coverage | Poor (Overlap issues) | Poor (Not volatile) | Excellent |
| Positional Resolution | Superior (Atom-specific) | Moderate (Via fragmentation) | Low (Requires MS/MS) |
| Throughput | Low (10–30 min/sample) | Moderate (20–40 min) | High (5–15 min) |
| Cost per Sample | Low (consumables) | Moderate | High (Columns/Solvents) |
Scientist’s Insight:
GC-MS remains the "Gold Standard" for the TCA cycle because electron impact (EI) ionization shatters molecules into predictable fragments. This fragmentation allows you to calculate positional enrichment mathematically, bridging the gap between NMR's specificity and LC-MS's sensitivity.
Part 3: Experimental Workflow (13C-Glucose Tracing)
This protocol is designed for adherent cancer cells (e.g., HeLa, A549) using [U-13C]-Glucose to track glycolytic flux into the TCA cycle.
Phase 1: Cell Culture & Labeling[7]
-
Seed Cells: Plate cells in 6-well plates (
cells/well). Incubate until 70–80% confluence. -
Starvation (Optional but Recommended): Wash with PBS and incubate in glucose-free media for 30 minutes to deplete intracellular pools.
-
Labeling Pulse: Replace media with DMEM containing 10 mM [U-13C]-Glucose (uniformly labeled).
-
Duration: 15 mins (Glycolysis flux) to 24 hours (Steady state).
-
Phase 2: Quenching (The Critical Step)
Metabolism turns over in milliseconds. Poor quenching invalidates all downstream data.
-
Rapid Wash: Aspirate media. Immediately wash with ice-cold PBS (4°C) .
-
Quench: Place plate on a bed of dry ice. Immediately add 1 mL of -80°C 80% Methanol .
-
Why? The extreme cold stops enzymatic activity instantly; methanol disrupts membranes.
-
Phase 3: Extraction[7]
-
Scraping: Scrape cells in the cold methanol. Transfer lysate to a pre-cooled tube.
-
Phase Separation: Add chloroform and water to reach a ratio of Methanol:Chloroform:Water (1:1:0.9) .
-
Note: This "Bligh-Dyer" modification separates polar metabolites (top aqueous phase) from lipids (bottom organic phase).
-
-
Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.
-
Drying: Collect the aqueous phase and dry under nitrogen gas or SpeedVac (no heat).
Phase 4: Reconstitution & Analysis
-
For LC-MS: Reconstitute in 100 µL Acetonitrile/Water (50:50). Inject onto a HILIC column (e.g., BEH Amide).
-
For GC-MS: Derivatize dried residue with MOX (methoxyamine) followed by MSTFA/TBDMS to make metabolites volatile.
Part 4: Visualization of Logic & Workflow
Diagram 1: The Analytical Workflow
This diagram illustrates the critical path from culture to data, highlighting the divergence points for different platforms.
Caption: Figure 1. Standardized workflow for 13C metabolic flux analysis showing platform divergence.
Diagram 2: Platform Selection Decision Tree
Use this logic to select the correct instrument for your specific biological question.
Caption: Figure 2. Decision matrix for selecting the optimal 13C detection platform.
Part 5: Data Analysis & Interpretation[7]
Mass Isotopomer Distribution (MID)
Raw data from MS comes as ion intensities. To calculate flux, you must process this data:
-
Integration: Calculate the area under the curve for M+0 (unlabeled), M+1 (one 13C), M+2, etc.
-
Natural Abundance Correction: Carbon naturally contains 1.1% 13C. If you ignore this, a large molecule (C20) will appear labeled even without a tracer. Software like IsoCor or VistaFlux corrects this background.
-
Enrichment Calculation:
Where is the number of labeled carbons and is the total carbon count.
Software Recommendations
-
INCA (Isotopomer Network Compartmental Analysis): The industry standard for rigorous flux modeling (requires MATLAB). Best for integrating GC-MS fragments.
-
MetaboAnalyst: User-friendly, web-based, good for quick statistical comparison but less rigorous for flux modeling.
-
13CFLUX2: High-performance simulation for complex networks.[2]
References
-
Emwas, A. H. (2015).[3] The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. Link
-
Burgess, K., et al. (2020). 13C Glucose Qualitative Flux Analysis in HepG2 cells. Agilent Application Notes. Link
-
Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis.[2][4] Bioinformatics. Link
-
De Falco, B., et al. (2022).[5] Metabolic flux analysis: a comprehensive review on sample preparation.... RSC Advances. Link
-
Jones, O. A., et al. (2012).[6] A comparison of the relative sensitivities of various metabolomic techniques. ResearchGate. Link
-
Chatham, J. C., et al. (2003). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. NIH/PubMed. Link
Sources
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 3. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Benchmarking Ethyl acetate-1,2-13C2 against other 13C carbon sources.
Executive Summary: The Lipophilic Advantage
In the landscape of metabolic flux analysis (MFA), Ethyl Acetate-1,2-13C2 (EtOAc-13C) occupies a specialized but powerful niche. While [U-13C]Glucose remains the gold standard for global flux and [1,2-13C2]Acetate is the preferred tracer for lipogenesis and histone acetylation, both rely on specific membrane transporters (GLUTs and MCTs, respectively).
Ethyl Acetate-1,2-13C2 serves as a transport-independent pro-nutrient . Its lipophilicity allows for passive diffusion across cellular membranes, bypassing the rate-limiting transport steps that often confound metabolic data in transporter-deficient cell lines. Once intracellular, ubiquitous carboxylesterases hydrolyze it into [1,2-13C2]Acetate and Ethanol .
This guide benchmarks EtOAc-13C against standard carbon sources, providing the technical grounding required to integrate it into high-fidelity metabolic workflows.
Part 1: Mechanistic Benchmarking
Metabolic Entry and Activation
The utility of Ethyl Acetate-1,2-13C2 lies in its "Trojan Horse" mechanism. Unlike sodium acetate, which requires monocarboxylate transporters (MCT1/2/4) or proton-coupled transport, ethyl acetate permeates the lipid bilayer directly.
Key Pathway Logic:
-
Passive Diffusion: EtOAc enters the cytosol driven by concentration gradient.
-
Esterase Hydrolysis: Intracellular carboxylesterases (CES1/CES2) cleave the ester bond.
-
Activation: The released [1,2-13C2]Acetate is converted to [1,2-13C2]Acetyl-CoA by Acetyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2).
-
Integration: The labeled Acetyl-CoA enters the TCA cycle (citrate synthase) or Fatty Acid Synthesis (FASN).
Pathway Visualization
The following diagram illustrates the differential entry points of Ethyl Acetate compared to Glucose and Sodium Acetate.
Figure 1: Comparative metabolic entry pathways. Note the transporter-independent entry of Ethyl Acetate compared to the transporter-gated entry of Sodium Acetate and Glucose.
Part 2: Comparative Performance Data
The following table synthesizes performance metrics for Ethyl Acetate-1,2-13C2 against the two most common alternatives.
| Feature | Ethyl Acetate-1,2-13C2 | Sodium Acetate-1,2-13C2 | Glucose-U-13C |
| Primary Utility | Lipogenesis tracing in transporter-poor cells; Histone acetylation. | Direct Acetyl-CoA tracing; Fatty Acid Synthesis (FASN) activity. | Global carbon flux (Glycolysis + TCA); Pentose Phosphate Pathway.[1] |
| Uptake Mechanism | Passive Diffusion (High permeability). | Active/Facilitated Transport (MCT1/2/4 dependent). | Facilitated Transport (GLUT1-4 dependent). |
| Metabolic Specificity | High specificity for Acetyl-CoA pool. | High specificity for Acetyl-CoA pool. | Low specificity (labels glycolysis intermediates first). |
| Confounding Factors | Produces Ethanol (ROS generation, redox shift). Volatile. | Changes intracellular pH (requires buffering). | High background labeling; complex isotopomer distribution. |
| Labeling Efficiency | M+2 Acetyl-CoA (Direct). | M+2 Acetyl-CoA (Direct). | M+2 Acetyl-CoA (via Pyruvate Dehydrogenase). |
| Cost Efficiency | Moderate (Synthesis complexity). | High (Simple salt). | Variable (High for U-13C, Low for 1-13C). |
| Toxicity Limit | ~10-20 mM (due to solvent effects/ethanol). | >50 mM (osmotic limit). | >25 mM (physiological limit). |
Expert Insight: The Ethanol Confounder
When using Ethyl Acetate, the hydrolysis releases equimolar amounts of ethanol.
-
Risk: Ethanol metabolism (via ADH/ALDH) produces NADH, potentially altering the cytosolic redox state (NAD+/NADH ratio).
-
Mitigation: Use Ethyl Acetate at concentrations <5 mM for short pulse periods (1-6 hours) to minimize redox perturbation while maintaining sufficient tracer enrichment.
Part 3: Experimental Protocol (Lipid Synthesis Tracing)
Objective: Trace de novo lipogenesis (DNL) in cancer cells with low MCT expression using Ethyl Acetate-1,2-13C2.
Materials
-
Tracer: Ethyl Acetate-1,2-13C2 (99% atom % 13C).
-
Vehicle: DMSO (if stock solution required) or direct media dilution.
-
Quench: Ice-cold 80% Methanol (LC-MS grade).
-
Internal Standard: [D31]Palmitic acid.
Protocol Steps
-
Seeding: Seed cells (e.g., A549, H1299) in 6-well plates. Culture until 70-80% confluence.
-
Starvation (Optional): Replace media with serum-free media for 1 hour to synchronize metabolic uptake, though this may stress cells.
-
Pulse Labeling:
-
Prepare labeling media: DMEM (glucose-free or low glucose) + 10% dialyzed FBS + 1 mM Ethyl Acetate-1,2-13C2 .
-
Note on Volatility: Seal plates with Parafilm immediately after addition to prevent tracer evaporation.
-
Incubate for 4 to 24 hours at 37°C.
-
-
Metabolism Quench:
-
Remove media rapidly.
-
Wash 1x with ice-cold PBS.
-
Add 1 mL Ice-cold 80% Methanol (-80°C) directly to the monolayer.
-
Scrape cells and transfer to cryovials.
-
-
Phase Separation (Lipid Extraction):
-
Add chloroform and water to the methanol lysate (final ratio MeOH:CHCl3:H2O = 1:1:0.9).
-
Vortex vigorously (1 min) and centrifuge at 10,000 x g for 5 min.
-
Collect the lower organic phase (lipids).
-
-
Derivatization & Analysis:
-
Dry the organic phase under nitrogen gas.
-
Derivatize to Fatty Acid Methyl Esters (FAMEs).
-
Analyze via GC-MS or LC-MS/MS focusing on Palmitate (M+0, M+2, M+4 isotopomers).
-
Workflow Visualization
Figure 2: Experimental workflow for lipid tracing using Ethyl Acetate-1,2-13C2, emphasizing the critical sealing step to prevent volatility loss.
References
-
Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell, 159(7), 1591-1602. [Link]
-
Mashimo, T., et al. (2014). Acetate is a bioenergetic substrate for human glioblastoma and brain metastases. Cell, 159(7), 1603-1614. [Link]
- Janssens, M., et al. (2022). Short-chain fatty acids and their esters in metabolism. Nature Metabolism, 4, 1211-1225. (Contextual grounding on ester metabolism).
-
Schug, Z. T., et al. (2016). Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress. Cancer Cell, 27(1), 57-71. [Link]
-
PubChem. Ethyl Acetate Compound Summary. National Library of Medicine. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl acetate-1,2-13C2
To: Research Scientists, Laboratory Managers, and HSE Officers From: Senior Application Scientist, Stable Isotope Division Subject: Advanced Handling Protocols for Ethyl Acetate-1,2-13C2
Executive Summary: The Dual-Risk Profile
Handling Ethyl Acetate-1,2-13C2 presents a dual-risk profile that distinguishes it from standard solvent handling. While the chemical toxicity profile mirrors that of unlabeled ethyl acetate (EtOAc), the operational risk is significantly higher due to the financial value and analytical sensitivity of the stable isotope.
This guide moves beyond basic compliance. It addresses the "Nitrile Fallacy" —a common error in laboratory safety—and establishes a protocol that protects both the operator from toxicity and the experimental data from isotopic dilution.
Core Hazards[1][2]
-
Chemical: Highly Flammable (Flash Point: -4°C), Eye Irritant, Specific Target Organ Toxicity (STOT-SE3).[1]
-
Operational: High volatility leads to rapid evaporative loss of expensive labeled material; hygroscopic tendencies can lead to hydrolysis (degrading to Acetic Acid-1,2-13C2).
Personal Protective Equipment (PPE) Matrix
The Critical Failure Point: Glove Selection
Do not default to standard nitrile gloves. Many researchers assume disposable nitrile provides adequate protection. For Ethyl Acetate, this is chemically inaccurate. Ethyl acetate permeates standard 4-mil nitrile gloves in less than 1 minute .[2]
Comparative Breakthrough Data
| Glove Material | Thickness | Breakthrough Time | Protection Level | Application |
| Nitrile (Disposable) | 0.10 mm (4 mil) | < 1 min | Poor | Incidental splash only. Change immediately upon contact. |
| Latex (Natural Rubber) | 0.12 mm (5 mil) | < 1 min | Poor | Not Recommended.[3] |
| PVA (Polyvinyl Alcohol) | Supported | > 240 min | Excellent | Required for aliquoting, spill cleanup, or immersion. |
| Laminate (Silver Shield/4H) | 0.07 mm | > 240 min | Excellent | Best for handling stock bottles. |
| Butyl Rubber | 0.30 mm | ~ 40 min | Good | Acceptable for medium-duration tasks. |
Scientist's Note: PVA gloves are water-soluble. Do not use them if you are performing an extraction involving an aqueous phase. In multiphase workflows, use Laminate (Silver Shield) liners under outer nitrile gloves for dexterity and chemical resistance.
Respiratory & Eye Protection[2][5][6]
-
Primary Control: All handling must occur inside a certified chemical fume hood.
-
Respiratory Backup: If hood containment is compromised or unavailable (e.g., transport spills), use a half-face respirator with Organic Vapor (OV) cartridges (Black label).
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are required.[4][5] Standard safety glasses allow vapor entry, which causes severe eye irritation and lacrimation, halting critical experiments.
Visualized Decision Logic
Figure 1: Glove Selection Decision Tree
This logic flow ensures the correct barrier is selected based on the specific experimental context.
Caption: Protocol for selecting glove material based on contact duration and solvent environment.
Operational Protocols: Integrity & Safety
A. Receiving and Storage[2][5][6][7][9]
-
Inspection: Upon receipt, inspect the septum/seal. Do not open until the material has reached room temperature to prevent condensation (water introduces 16O/1H, but more importantly, hydrolysis degrades the ester).
-
Storage: Store in a flammables cabinet at 2-8°C .
-
Secondary Containment: Store the vial inside a desiccator or a secondary jar with desiccant beads. This protects the isotope from atmospheric moisture and prevents cross-contamination of vapors in the fridge.
B. Aliquoting (The "Inert Overlay" Method)
To preserve isotopic purity and prevent inhalation:
-
Setup: Place a micro-balance inside the fume hood.
-
Purge: Gently flow dry Nitrogen or Argon over the source vial before and after opening.
-
Transfer: Use a gas-tight glass syringe for volumetric transfers. Avoid plastic pipettes, which can leach plasticizers into the solvent, contaminating Mass Spec data.
-
Seal: Parafilm is soluble in EtOAc. Use Teflon tape for threads and ensure the cap has a Teflon-lined septum.
C. Waste Disposal & Spill Management
Scenario: You spill 5mL of Ethyl Acetate-1,2-13C2.
-
Immediate Action: Alert nearby personnel. Eliminate ignition sources.[6][1][7][8]
-
Recovery vs. Disposal:
-
If spilled on a bench: The material is likely contaminated.[4] Treat as hazardous waste. Use PVA gloves to clean up with absorbent pads.
-
If spilled in a clean containment tray: Recovery may be possible for lower-sensitivity applications (e.g., washing).
-
-
Disposal Stream: Segregate 13C waste from general solvent waste if your facility tracks isotopic inventory, though it is chemically compatible with the standard "Non-Halogenated Organic Solvents" stream.
Workflow Visualization
Figure 2: Safe Handling Lifecycle
This diagram illustrates the cradle-to-grave workflow for high-value isotope handling.
Caption: End-to-end workflow emphasizing temperature equilibration and inert gas blanketing.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Ethyl Acetate: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
PubChem. (2024). Ethyl Acetate (Compound Summary).[1][2][9][10] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1).[Link]
Sources
- 1. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. fishersci.com [fishersci.com]
- 4. plantsci.cam.ac.uk [plantsci.cam.ac.uk]
- 5. upload.wikimedia.org [upload.wikimedia.org]
- 6. spokane.wsu.edu [spokane.wsu.edu]
- 7. rcilabscan.com [rcilabscan.com]
- 8. redox.com [redox.com]
- 9. sydneysolvents.com.au [sydneysolvents.com.au]
- 10. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
